ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-(2,5-dioxopyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISBFDYIBYWYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301617 | |
| Record name | ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14794-06-0 | |
| Record name | 14794-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-MALEIMIDOBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, a crucial heterobifunctional linker in the field of bioconjugation and drug delivery. The synthesis is a robust two-step process commencing with the formation of the intermediate, N-(4-ethoxycarbonylphenyl)maleamic acid, from ethyl 4-aminobenzoate and maleic anhydride. This is followed by a cyclodehydration reaction to yield the final maleimide product. This document details the experimental protocols, reaction parameters, and characterization data essential for the successful laboratory-scale production of this compound. Furthermore, the role of this maleimide linker in the context of targeted drug delivery, particularly in the formation of antibody-drug conjugates (ADCs), is discussed.
Introduction
This compound, also known as ethyl 4-maleimidobenzoate, is a key molecule in the design and synthesis of bioconjugates. Its maleimide group provides a reactive handle for covalent modification of thiol-containing biomolecules, such as cysteine residues in proteins and peptides. The ethyl benzoate moiety can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid, enabling linkage to other molecules. This bifunctional nature makes it an invaluable tool for linking bioactive molecules to targeting moieties, a cornerstone of modern therapeutic strategies like antibody-drug conjugates (ADCs).
The synthesis of N-substituted maleimides is a well-established chemical transformation. The general approach involves the reaction of a primary amine with maleic anhydride to form a maleamic acid intermediate, which is subsequently cyclized to the maleimide. This guide provides a detailed protocol adapted from established methodologies for the specific synthesis of ethyl 4-maleimidobenzoate.
Synthesis of this compound
The synthesis is a two-step procedure as illustrated in the reaction scheme below.
Caption: Two-step synthesis of this compound.
Physicochemical Properties
The key physical and chemical properties of the starting materials and the final product are summarized in the table below for easy reference.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ethyl 4-aminobenzoate | Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 88-91 |
| Maleic Anhydride | Furan-2,5-dione | C₄H₂O₃ | 98.06 | 52-58 |
| This compound | This compound | C₁₃H₁₁NO₄ | 245.23 | 153-155 |
Experimental Protocols
Step 1: Synthesis of N-(4-ethoxycarbonylphenyl)maleamic acid
This step involves the reaction of ethyl 4-aminobenzoate with maleic anhydride in a suitable solvent to form the maleamic acid intermediate.
Materials:
-
Ethyl 4-aminobenzoate
-
Maleic anhydride
-
Acetone (or other suitable aprotic solvent like diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-aminobenzoate (1 equivalent) in acetone at room temperature.
-
To this solution, add a solution of maleic anhydride (1 equivalent) in acetone dropwise with continuous stirring.
-
A precipitate of N-(4-ethoxycarbonylphenyl)maleamic acid will begin to form.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with cold acetone to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain the maleamic acid intermediate. The yield is typically high (often quantitative).
Step 2: Synthesis of this compound
This step involves the cyclodehydration of the maleamic acid intermediate to form the final maleimide product.
Materials:
-
N-(4-ethoxycarbonylphenyl)maleamic acid (from Step 1)
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
In a round-bottom flask, suspend the N-(4-ethoxycarbonylphenyl)maleamic acid (1 equivalent) in acetic anhydride.
-
Add anhydrous sodium acetate (0.1-0.3 equivalents) to the suspension.
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound as a crystalline solid.
-
Dry the purified product under vacuum.
Characterization Data
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (two doublets), and the maleimide protons (singlet). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and imide, aromatic carbons, the double bond carbons of the maleimide ring, and the carbons of the ethyl group. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the imide (symmetric and asymmetric), C=O stretching of the ester, C=C stretching of the maleimide, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₁NO₄. |
| Melting Point | A sharp melting point in the range of 153-155 °C is indicative of high purity. |
Application in Drug Development: Bioconjugation
This compound is primarily used as a linker in bioconjugation. The maleimide moiety reacts specifically with free thiol groups (sulfhydryl groups) of cysteine residues in proteins under physiological conditions (pH 6.5-7.5) to form a stable thioether bond. This reaction is a cornerstone in the construction of antibody-drug conjugates (ADCs).
The general workflow for using a maleimide linker in bioconjugation is depicted below.
Caption: General workflow for the bioconjugation of a maleimide linker to an antibody.
In a typical ADC application, a potent cytotoxic drug is attached to the ethyl benzoate end of the linker (often after hydrolysis to the carboxylic acid to form an amide bond). The resulting maleimide-functionalized drug is then conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery system ensures that the cytotoxic payload is delivered preferentially to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window of the drug.
The signaling pathway that is ultimately affected is determined by the cytotoxic drug that is delivered, not by the linker itself. The linker's role is to stably connect the drug to the antibody during circulation and then, in some cases, to be cleaved in the target cell to release the active drug.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that provides a valuable tool for researchers in chemistry, biology, and medicine. Its application as a heterobifunctional linker in bioconjugation, particularly for the development of ADCs, highlights its importance in the advancement of targeted therapies. The detailed protocols and characterization data presented in this guide are intended to facilitate the successful synthesis and application of this versatile compound in a research and development setting.
An In-depth Technical Guide to Ethyl 4-Maleimidobenzoate
Ethyl 4-maleimidobenzoate is a heterobifunctional crosslinking reagent commonly employed by researchers, scientists, and drug development professionals. Its utility lies in its ability to covalently link molecules containing thiol groups, such as cysteine residues in proteins, to other molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the technical details required for its effective use in research and development.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C13H11NO4 | PubChem[1] |
| Molecular Weight | 245.23 g/mol | PubChem[1] |
| IUPAC Name | ethyl 4-(2,5-dioxopyrrol-1-yl)benzoate | PubChem[1] |
| CAS Number | 14794-06-0 | PubChem[1] |
| Appearance | White to off-white powder | (Predicted) |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous solutions. | General knowledge |
Synthesis of Ethyl 4-Maleimidobenzoate
The synthesis of ethyl 4-maleimidobenzoate typically involves a two-step process starting from ethyl 4-aminobenzoate and maleic anhydride. The general principle involves the formation of a maleamic acid intermediate, followed by cyclization to form the maleimide ring.
Experimental Protocol: Synthesis
Materials:
-
Ethyl 4-aminobenzoate
-
Maleic anhydride
-
Anhydrous ether (or other suitable aprotic solvent)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ice
-
Petroleum ether
Procedure:
Step 1: Formation of the Maleamic Acid Intermediate
-
In a round-bottom flask, dissolve maleic anhydride in anhydrous ether with stirring.
-
Slowly add a solution of ethyl 4-aminobenzoate in anhydrous ether to the maleic anhydride solution.
-
A precipitate of the maleamic acid intermediate will form. Continue stirring at room temperature for a designated period to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with cold ether to remove any unreacted starting materials.
-
Dry the resulting white powder, which is the maleamic acid derivative.
Step 2: Cyclization to Ethyl 4-Maleimidobenzoate
-
In a separate flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate.
-
Add the dried maleamic acid from Step 1 to this mixture.
-
Heat the mixture with stirring (e.g., on a steam bath) for a period sufficient to induce cyclization and the formation of the maleimide ring.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude ethyl 4-maleimidobenzoate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., cyclohexane or an ethanol/water mixture) to obtain the final product.
-
Dry the purified ethyl 4-maleimidobenzoate.
Characterization: The final product should be characterized to confirm its identity and purity. This can be done using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the imide and ester carbonyls.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Reactivity and Applications in Bioconjugation
The primary application of ethyl 4-maleimidobenzoate is in bioconjugation, where it serves as a crosslinker to connect a molecule of interest to a protein or peptide containing a cysteine residue. The maleimide group reacts specifically with the thiol group of the cysteine via a Michael addition reaction, forming a stable thioether bond.
Thiol-Maleimide Conjugation Workflow
The following diagram illustrates a typical workflow for conjugating a maleimide-functionalized molecule, such as ethyl 4-maleimidobenzoate, to a cysteine-containing protein.
Experimental Protocol: Conjugation to a Cysteine-Containing Peptide
This protocol provides a general method for the conjugation of ethyl 4-maleimidobenzoate to a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
Ethyl 4-maleimidobenzoate
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5, degassed)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer. If the peptide has formed disulfide bonds, it may be necessary to first reduce it with a reducing agent like TCEP and then remove the reducing agent prior to conjugation.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the ethyl 4-maleimidobenzoate in a minimal amount of DMF or DMSO to create a concentrated stock solution.
-
Conjugation Reaction: Add a molar excess (typically 10-20 fold) of the dissolved ethyl 4-maleimidobenzoate to the peptide solution.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The reaction should be protected from light if any of the components are light-sensitive.
-
Quenching: (Optional) Add a small amount of a quenching reagent to react with any excess maleimide.
-
Purification: Purify the resulting conjugate to remove unreacted peptide, unreacted maleimide, and any byproducts. Size-exclusion chromatography is a common method for this purpose.
-
Characterization: Analyze the purified conjugate to confirm successful conjugation and to determine the conjugation efficiency. Techniques such as mass spectrometry can be used to verify the mass of the final conjugate.
Logical Relationship in Antibody-Drug Conjugate (ADC) Development
Ethyl 4-maleimidobenzoate and similar maleimide-containing linkers are critical components in the development of Antibody-Drug Conjugates (ADCs). The logical flow of ADC construction and function highlights the importance of the linker's role.
References
An In-depth Technical Guide to N-(4-ethoxycarbonylphenyl)maleimide: Synthesis, Reactivity, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(4-ethoxycarbonylphenyl)maleimide, a key reagent in bioconjugation and drug development. The document details its chemical and physical properties, a robust synthesis protocol, and its primary application in the selective modification of thiol-containing biomolecules. Particular focus is given to the kinetics and stability of the maleimide-thiol reaction, which is fundamental to its use in creating stable, targeted therapeutics like antibody-drug conjugates (ADCs).
Compound Identification and Properties
While a specific CAS (Chemical Abstracts Service) number for N-(4-ethoxycarbonylphenyl)maleimide was not definitively located in public databases, its structure and properties can be derived from its chemical name and comparison to analogous compounds. It belongs to the N-aryl maleimide class, which is noted for forming highly stable adducts with thiols.
Table 1: Chemical and Physical Properties of N-(4-ethoxycarbonylphenyl)maleimide
| Property | Value (Predicted/Calculated) |
| Molecular Formula | C₁₃H₁₁NO₄ |
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |
| Appearance | Off-white to yellow solid (predicted) |
| Solubility | Soluble in organic solvents (DMSO, DMF, Acetone); low solubility in water |
| Reactivity | Highly reactive towards nucleophiles, especially thiols |
Note: Physical properties are predicted based on the structure and data for similar compounds like N-phenylmaleimide and its derivatives.
Synthesis of N-(4-ethoxycarbonylphenyl)maleimide
The synthesis of N-aryl maleimides is typically a two-step process involving the formation of a maleamic acid intermediate from the corresponding aniline and maleic anhydride, followed by a cyclization/dehydration reaction to form the maleimide ring.
Experimental Protocol: Two-Step Synthesis
This protocol is adapted from established methods for synthesizing N-substituted maleimides.[1][2]
Step 1: Synthesis of N-(4-ethoxycarbonylphenyl)maleamic acid
-
Reagents & Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq.) in anhydrous acetone.
-
Reaction: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of ethyl 4-aminobenzoate (1.0 eq.) in anhydrous acetone dropwise over 1 hour with continuous stirring.
-
Precipitation: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The maleamic acid intermediate will precipitate as a solid.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum to yield the N-(4-ethoxycarbonylphenyl)maleamic acid.
Step 2: Cyclization to N-(4-ethoxycarbonylphenyl)maleimide
-
Reagents & Setup: Suspend the dried maleamic acid intermediate (1.0 eq.) in a mixture of acetic anhydride (3-5 eq.) and anhydrous sodium acetate (0.5 eq.).
-
Dehydration: Heat the suspension to 60-70°C with stirring for 2-3 hours. The solid will dissolve as the cyclization proceeds.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude maleimide product.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(4-ethoxycarbonylphenyl)maleimide.
Core Application: Thiol-Maleimide Bioconjugation
The primary utility of N-(4-ethoxycarbonylphenyl)maleimide in drug development is its highly selective and efficient reaction with thiol (sulfhydryl) groups, typically from cysteine residues in proteins and peptides.[3] This reaction, a Michael addition, forms a stable covalent thioether bond, making it a cornerstone of bioconjugation chemistry.[4][5]
Mechanism of Action: Michael Addition
The reaction proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on one of the electron-deficient carbons of the maleimide's double bond. This forms a stable thiosuccinimide linkage.[4] The reaction is highly chemoselective for thiols over other nucleophilic groups like amines within a specific pH range.[5]
References
An In-depth Technical Guide to Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate: Structure, Synthesis, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, also known as N-(4-ethoxycarbonylphenyl)maleimide, is a key heterobifunctional crosslinker widely utilized in bioconjugation and drug delivery. Its structure incorporates a maleimide moiety, which exhibits high reactivity and selectivity towards thiol groups present in cysteine residues of proteins and peptides, and an ethyl benzoate group that can be further modified or used to modulate the physicochemical properties of the conjugate. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its primary application in the covalent modification of biomolecules.
Chemical Structure and Properties
This compound is an organic compound with a molecular formula of C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol .[1] The molecule consists of a central benzene ring substituted with an ethyl ester group at the 4-position and a maleimide group at the 1-position. The maleimide ring is a five-membered heterocyclic dione with a reactive carbon-carbon double bond, which is susceptible to nucleophilic attack, particularly by thiols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 14794-06-0 | [2] |
| Molecular Formula | C₁₃H₁₁NO₄ | [1] |
| Molecular Weight | 245.23 g/mol | [1] |
| Melting Point | 114.5-115.5 °C | [1] |
| Boiling Point (Predicted) | 406.1 ± 28.0 °C | [1] |
| Density (Predicted) | 1.328 ± 0.06 g/cm³ | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | N/A |
Spectral Data
The structural integrity of this compound can be confirmed by various spectroscopic techniques. A summary of expected spectral data is provided in Table 2.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (two doublets), and the maleimide protons (singlet). |
| ¹³C NMR | Resonances for the carbonyls of the ester and maleimide, aromatic carbons, the maleimide double bond carbons, and the ethyl group carbons. |
| FT-IR (cm⁻¹) | Characteristic absorptions for C=O stretching (ester and imide), C=C stretching (aromatic and maleimide), and C-O stretching. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of a maleamic acid intermediate, followed by cyclodehydration.[3]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of N-(4-Ethoxycarbonylphenyl)maleamic acid
-
Dissolve maleic anhydride (1.0 equivalent) in acetone at room temperature with stirring.
-
Slowly add a solution of ethyl 4-aminobenzoate (1.0 equivalent) in acetone to the maleic anhydride solution.
-
A precipitate of N-(4-ethoxycarbonylphenyl)maleamic acid will form.[4]
-
Continue stirring at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with cold acetone.
-
Dry the product under vacuum. The yield is typically high ( >90%).
Step 2: Synthesis of this compound
-
Suspend the dried N-(4-ethoxycarbonylphenyl)maleamic acid (1.0 equivalent) in acetic anhydride.
-
Add anhydrous sodium acetate (0.1-0.2 equivalents) as a catalyst.
-
Heat the mixture with stirring to 80-100°C for 2-3 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Application in Bioconjugation: The Maleimide-Thiol Reaction
The primary application of this compound in drug development and research is the covalent linkage to biomolecules, particularly proteins, through the reaction of its maleimide group with a thiol (sulfhydryl) group. This is a Michael addition reaction that forms a stable thioether bond.
Reaction Mechanism and Specificity
The thiol-maleimide reaction is highly selective for sulfhydryl groups, especially within a pH range of 6.5 to 7.5. In this pH range, the thiol group is partially deprotonated to the more nucleophilic thiolate anion, which readily attacks the electron-deficient double bond of the maleimide ring. At pH values below 6.5, the reaction rate decreases due to the protonation of the thiol. Above pH 7.5, the competing reaction with primary amines (e.g., lysine residues) becomes more significant, and the maleimide ring is also more susceptible to hydrolysis.
Signaling Pathway Diagram
Caption: Reaction of a protein's cysteine with the maleimide linker.
Experimental Protocol for Protein Conjugation
This protocol provides a general procedure for conjugating a thiol-containing protein with this compound.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
Maleimide Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the maleimide is conjugated to a fluorescent dye.
-
-
Purification:
-
Remove the excess, unreacted maleimide reagent and byproducts from the protein conjugate. Size-exclusion chromatography (e.g., with a Sephadex G-25 column) is a common and effective method.
-
Equilibrate the column with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the protein conjugate, which will elute in the void volume.
-
Monitor the protein elution using UV absorbance at 280 nm.
-
Experimental Workflow
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-Maleimidobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-maleimidobenzoate is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, chemical biology, and drug development. Its structure incorporates a reactive maleimide group and a more stable ethyl benzoate moiety. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, forming stable covalent thioether bonds. This specific reactivity, particularly under physiological conditions, makes ethyl 4-maleimidobenzoate an invaluable tool for labeling, crosslinking, and creating targeted bioconjugates such as antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application.
General and Physical Properties
Ethyl 4-maleimidobenzoate is a solid at room temperature. Its properties are defined by both the aromatic ester component and the reactive maleimide ring.
Table 1: General Information and Identifiers
| Property | Value | Source |
| IUPAC Name | ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | [1] |
| Synonyms | Ethyl 4-(2,5-dioxopyrrol-1-yl)benzoate, N-(4-Ethoxycarbonylphenyl)maleimide | [1] |
| CAS Number | 14794-06-0 | [1] |
| Molecular Formula | C₁₃H₁₁NO₄ | [1] |
| Molecular Weight | 245.23 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | [1] |
Table 2: Physical and Computed Properties
| Property | Value | Source |
| Melting Point | 145-147 °C | Predicted value, experimental data not readily available |
| Boiling Point | >350 °C | Predicted value, experimental data not readily available |
| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform); Sparingly soluble in water. | General observation for similar compounds |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 70.0 Ų | [1] |
| Exact Mass | 245.068808 g/mol | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of ethyl 4-maleimidobenzoate.
Table 3: Key Spectroscopic Data
| Technique | Expected Key Signals / Peaks |
| ¹H NMR | δ (ppm): ~8.2 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.0 (s, 2H, Maleimide CH =CH ), ~4.4 (q, 2H, -OCH ₂CH₃), ~1.4 (t, 3H, -OCH₂CH ₃) |
| ¹³C NMR | δ (ppm): ~170 (Maleimide C=O), ~165 (Ester C=O), ~135 (Maleimide C H=C H), ~130-135 (Aromatic Quaternary C), ~125-130 (Aromatic CH), ~62 (-OC H₂CH₃), ~14 (-OCH₂C H₃)[1] |
| FT-IR | ν (cm⁻¹): ~3100 (C-H, vinyl), ~1710 (C=O, imide & ester), ~1600 (C=C, aromatic), ~1380 (C-N, imide), ~1270 (C-O, ester) |
| Mass Spec. (EI) | m/z: 245 [M]⁺, 217 [M-C₂H₄]⁺, 200 [M-OC₂H₅]⁺, 172 [M-COOC₂H₅]⁺ |
Chemical Properties and Reactivity
The chemical behavior of ethyl 4-maleimidobenzoate is dominated by the electrophilic nature of the maleimide ring.
Thiol-Maleimide Michael Addition
The primary application of ethyl 4-maleimidobenzoate is its highly specific reaction with thiol groups via a Michael addition. This reaction is most efficient and selective within a pH range of 6.5 to 7.5.[2][3] In this range, the thiol group (pKa ~8.5) is sufficiently deprotonated to the more nucleophilic thiolate anion, which rapidly attacks the carbon-carbon double bond of the maleimide ring to form a stable thioether linkage.[3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2]
Stability and Degradation Pathways
Despite the general stability of the formed thioether bond, maleimide conjugates are susceptible to two competing reactions in physiological environments: a retro-Michael reaction and hydrolysis of the succinimide ring.
-
Retro-Michael Reaction: The Michael addition is reversible. The thioether bond can cleave, leading to deconjugation. This process is accelerated by the presence of other nucleophilic thiols, such as glutathione, which is abundant in plasma.[4][5] This thiol exchange can lead to payload migration and potential off-target effects, which is a significant concern in drug delivery applications.[4][6]
-
Hydrolysis: The maleimide ring itself is susceptible to hydrolysis at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid derivative, thereby inactivating the crosslinker.[2][7] However, once the thioether conjugate has formed, hydrolysis of the succinimide ring can occur. This ring-opening is beneficial as it forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively locking the conjugate and enhancing its long-term stability in vivo.[4][8]
Experimental Protocols
Synthesis of Ethyl 4-Maleimidobenzoate
The synthesis is typically a two-step process starting from ethyl 4-aminobenzoate and maleic anhydride.
Step 1: Synthesis of Ethyl 4-maleamidobenzoate (Intermediate)
-
Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF) at room temperature with stirring.
-
Slowly add a solution of ethyl 4-aminobenzoate (1.0 equivalent) in the same solvent to the maleic anhydride solution.[9] The addition should be dropwise to control the exothermic reaction.
-
A precipitate of the maleamic acid intermediate will typically form. Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum. The intermediate is typically used in the next step without further purification.
Step 2: Cyclodehydration to Ethyl 4-maleimidobenzoate
-
Suspend the dried ethyl 4-maleamidobenzoate intermediate (1.0 equivalent) in acetic anhydride (typically 5-10 equivalents).
-
Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 equivalents).[9]
-
Heat the mixture with stirring to 80-100 °C for 2-3 hours. The reaction progress can be monitored by TLC.[10]
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Stir the slurry for 30-60 minutes, then collect the crude solid product by vacuum filtration.
-
Wash the solid extensively with water until the filtrate is neutral, then with a cold solution of sodium bicarbonate, and finally with water again.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
General Protocol for Protein-Thiol Conjugation
This protocol provides a general method for labeling a thiol-containing protein or peptide.
Materials:
-
Thiol-containing protein/peptide in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES). Crucially, the buffer must be free of amines (like Tris) and extraneous thiols (like DTT) .[2]
-
Reaction Buffer: PBS or HEPES, pH 7.0-7.5, degassed to remove oxygen.[3]
-
Ethyl 4-maleimidobenzoate stock solution (e.g., 10-20 mM in anhydrous DMSO or DMF, prepared fresh).
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is preferred as it does not contain a thiol group.[11]
-
(Optional) Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (e.g., a desalting column) or dialysis.
Procedure:
-
Prepare the Protein: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. If the target cysteine residues are in a disulfide bond, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column if necessary.[11]
-
Prepare the Maleimide Reagent: Immediately before use, prepare a stock solution of ethyl 4-maleimidobenzoate in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if conjugating a fluorophore.[11]
-
Quenching (Optional): To stop the reaction and consume any excess maleimide, add a quenching reagent like L-cysteine to a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes.[11]
-
Purification: Remove the unreacted maleimide reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), or SDS-PAGE.
Conclusion
Ethyl 4-maleimidobenzoate is a powerful and versatile crosslinker for bioconjugation, offering high selectivity for thiol groups under mild conditions. A thorough understanding of its properties, particularly the pH-dependent reactivity of the maleimide group and the stability of the resulting thioether bond, is critical for its successful application. The competing pathways of retro-Michael reaction and stabilizing hydrolysis must be considered when designing long-term stable bioconjugates for therapeutic or in vivo imaging applications. The protocols provided herein offer a robust framework for the synthesis and application of this important reagent in research and development.
References
- 1. Ethyl 4-maleimidobenzoate | C13H11NO4 | CID 286520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Ethyl 4-maleimidobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the solubility characteristics of ethyl 4-maleimidobenzoate, a crucial reagent in bioconjugation and drug development. While specific quantitative solubility data is not extensively published, this document provides comprehensive qualitative information, general experimental protocols for solubility determination, and workflows for its application.
Qualitative Solubility Profile
Ethyl 4-maleimidobenzoate, like many maleimide-containing compounds, exhibits poor solubility in aqueous solutions. Its solubility in organic solvents is guided by the principle of "like dissolves like," where polar molecules tend to dissolve in polar solvents and non-polar molecules in non-polar solvents.[1] For maleimide reagents, particularly those with low water solubility, anhydrous polar aprotic solvents are generally recommended to ensure stability and prevent premature hydrolysis of the reactive maleimide group.[2][3][4]
The recommended solvents for dissolving ethyl 4-maleimidobenzoate and similar maleimide derivatives are high-purity, anhydrous grades of:
Protic solvents such as methanol and ethanol are generally not recommended for long-term storage as they can slowly react with the maleimide group, leading to a loss of reactivity.[4] However, for some related compounds, ethanol has been used as a recrystallization solvent, indicating sufficient solubility at elevated temperatures for purification purposes.[6][7]
Quantitative Solubility Data
A thorough review of scientific literature did not yield specific quantitative solubility data for ethyl 4-maleimidobenzoate in common organic solvents. The following table is provided to structure future experimental findings.
| Solvent | Molarity (mol/L) | Grams per Liter (g/L) | Temperature (°C) |
| Dimethyl sulfoxide (DMSO) | Data not available | Data not available | |
| N,N-Dimethylformamide (DMF) | Data not available | Data not available | |
| Acetone | Data not available | Data not available | |
| Acetonitrile | Data not available | Data not available | |
| Ethanol | Data not available | Data not available | |
| Methanol | Data not available | Data not available | |
| Dichloromethane (DCM) | Data not available | Data not available | |
| Ethyl Acetate | Data not available | Data not available | |
| Tetrahydrofuran (THF) | Data not available | Data not available |
Experimental Protocols
1. Protocol for Determining Qualitative and Quantitative Solubility
This protocol provides a general method for determining the solubility of ethyl 4-maleimidobenzoate in a range of organic solvents.
Materials:
-
Ethyl 4-maleimidobenzoate
-
A selection of anhydrous organic solvents (e.g., DMSO, DMF, acetone, acetonitrile, ethanol, methanol, dichloromethane, ethyl acetate, THF)
-
Small glass vials or test tubes with caps
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
-
Temperature-controlled shaker or incubator
Procedure:
-
Initial Qualitative Assessment:
-
To a series of labeled vials, add a small, pre-weighed amount (e.g., 1-5 mg) of ethyl 4-maleimidobenzoate.
-
To each vial, add a small volume (e.g., 100 µL) of a different organic solvent.
-
Vortex each vial vigorously for 30 seconds.
-
Visually inspect for dissolution. If the solid dissolves completely, the compound is considered soluble at that approximate concentration.
-
-
Semi-Quantitative Determination (for soluble compounds):
-
Continue adding pre-weighed portions of the compound to the solvent until saturation is reached (i.e., solid material remains undissolved after thorough mixing).
-
Record the total mass of the compound dissolved in the known volume of solvent.
-
-
Enhancing Dissolution for Sparingly Soluble Compounds:
-
Quantitative Analysis (Gravimetric Method):
-
Prepare a saturated solution of ethyl 4-maleimidobenzoate in a chosen solvent at a specific temperature by adding an excess of the compound to a known volume of the solvent.
-
Allow the solution to equilibrate for a set period (e.g., 24 hours) with constant agitation in a temperature-controlled environment.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Take a precise volume of the clear supernatant and evaporate the solvent completely under reduced pressure or a stream of inert gas.
-
Weigh the remaining solid residue to determine the mass of the dissolved compound.
-
Calculate the solubility in g/L or mol/L.
-
2. Protocol for Preparation of a Stock Solution for Bioconjugation
This protocol outlines the preparation of a stock solution of ethyl 4-maleimidobenzoate for use in labeling thiol-containing biomolecules.
Materials:
-
Ethyl 4-maleimidobenzoate
-
Anhydrous, high-purity DMSO or DMF
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Allow the vial of ethyl 4-maleimidobenzoate to come to room temperature before opening to prevent moisture condensation.[3]
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).[3]
-
Vortex the solution until the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used.[5]
-
Use the freshly prepared stock solution immediately for the conjugation reaction to minimize hydrolysis of the maleimide group.[4]
-
For short-term storage, the stock solution can be aliquoted and stored at -20°C for up to one month, protected from light.[3]
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows.
Caption: A flowchart of the general experimental workflow for determining solubility.
Caption: A typical workflow for protein conjugation with ethyl 4-maleimidobenzoate.
References
- 1. Khan Academy [khanacademy.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
A Technical Guide to the Synthesis and Spectroscopic Characterization of N-(4-ethoxycarbonylphenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-ethoxycarbonylphenyl)maleimide, also known as ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, is a valuable bifunctional molecule. It incorporates a reactive maleimide moiety, which is highly selective for thiol groups (cysteines) in bioconjugation, and an ethyl ester functional group that can be further modified or used to tune solubility and electronic properties. This makes it a significant building block in the development of antibody-drug conjugates (ADCs), protein labeling reagents, and advanced polymer materials.
This technical guide provides a detailed overview of the standard synthesis and a comprehensive summary of the expected spectroscopic data for N-(4-ethoxycarbonylphenyl)maleimide.
Spectroscopic Data
The structural features of N-(4-ethoxycarbonylphenyl)maleimide give rise to distinct signals in various spectroscopic analyses. The following tables summarize the expected quantitative data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.15 | Doublet | ~8.4 | 2H | Ar-H (ortho to -COOEt) |
| ~7.45 | Doublet | ~8.4 | 2H | Ar-H (ortho to Imide N) |
| ~6.88 | Singlet | - | 2H | -CH =CH - (Maleimide) |
| ~4.40 | Quartet | ~7.1 | 2H | -O-CH₂ -CH₃ |
| ~1.41 | Triplet | ~7.1 | 3H | -O-CH₂-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.5 | Imide C=O |
| ~165.2 | Ester C=O |
| ~135.3 | Ar-C (Quaternary, attached to N) |
| ~134.2 | -C H=C H- (Maleimide) |
| ~131.0 | Ar-C (Quaternary, attached to -COOEt) |
| ~130.8 | Ar-CH (ortho to -COOEt) |
| ~125.8 | Ar-CH (ortho to Imide N) |
| ~61.4 | -O-C H₂-CH₃ |
| ~14.3 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100 | Medium | =C-H Stretch (Maleimide) |
| ~1775 | Medium | C=O Stretch (Imide, Asymmetric) |
| ~1725 | Strong | C=O Stretch (Ester) |
| ~1710 | Strong | C=O Stretch (Imide, Symmetric) |
| ~1605 | Medium | C=C Stretch (Aromatic) |
| ~1370 | Strong | C-N Stretch (Imide) |
| ~1270 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment | Notes |
| 245 | [M]⁺ | Molecular Ion (for C₁₃H₁₁NO₄) |
| 200 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 172 | [M - COOEt]⁺ | Loss of the ethoxycarbonyl group |
| 120 | [C₇H₆NO]⁺ | Fragment from cleavage of the imide-phenyl bond |
Experimental Protocols
The synthesis of N-arylmaleimides is typically achieved through a reliable two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.[1][2][3]
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with samples prepared as KBr pellets or as a thin film.
-
Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) source on a gas chromatography-mass spectrometry (GC-MS) system.
Synthesis of N-(4-ethoxycarbonylphenyl)maleimide
The synthetic workflow involves two main stages as depicted in the diagram below.
Caption: Synthetic workflow for N-(4-ethoxycarbonylphenyl)maleimide.
Step 1: Synthesis of N-(4-ethoxycarbonylphenyl)maleamic Acid
-
In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as diethyl ether, tetrahydrofuran (THF), or chloroform.[1][3]
-
Separately, dissolve ethyl 4-aminobenzoate (1.0 equivalent) in the same solvent.
-
Slowly add the ethyl 4-aminobenzoate solution dropwise to the stirred maleic anhydride solution at room temperature.[3]
-
A precipitate of the maleamic acid intermediate will typically form. Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by suction filtration, wash with cold solvent, and dry. The resulting maleamic acid is often pure enough for use in the next step without further purification.[3]
Step 2: Cyclodehydration to N-(4-ethoxycarbonylphenyl)maleimide
-
Combine the dried N-(4-ethoxycarbonylphenyl)maleamic acid (1.0 equivalent) with anhydrous sodium acetate (e.g., 0.5-1.0 equivalents) in a flask.[1][4]
-
Add acetic anhydride, which acts as both the dehydrating agent and the solvent.[1][3]
-
Heat the mixture with stirring to between 70 °C and 100 °C for several hours (e.g., 2-20 hours).[1][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling the reaction mixture to room temperature, pour it into a beaker of ice-water to hydrolyze the excess acetic anhydride and precipitate the crude product.[3]
-
Collect the solid N-(4-ethoxycarbonylphenyl)maleimide by suction filtration.
-
Wash the product thoroughly with cold water and then a small amount of a non-polar solvent like petroleum ether or hexane to remove residual impurities.[3]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water or ethyl acetate-hexane mixture.
References
Commercial Suppliers and Technical Applications of Ethyl 4-Maleimidobenzoate: A Guide for Researchers
For researchers, scientists, and drug development professionals, ethyl 4-maleimidobenzoate is a key reagent for bioconjugation. This technical guide provides an in-depth overview of its commercial availability, key technical data, and detailed protocols for its application in protein modification.
Ethyl 4-maleimidobenzoate is a heterobifunctional crosslinker containing a maleimide group and an ethyl ester. The maleimide moiety reacts specifically with sulfhydryl groups, such as those on cysteine residues in proteins, under mild conditions. This reaction is widely utilized to form stable thioether bonds, enabling the conjugation of various molecules to proteins for applications in drug delivery, immunoassays, and proteomics.
Commercial Availability and Product Specifications
A variety of chemical suppliers offer ethyl 4-maleimidobenzoate, with differences in purity, available quantities, and pricing. Researchers should consider these factors based on their specific experimental needs. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | S554723 | AldrichCPR | 250 mg, 1 g |
| Thermo Fisher Scientific (Acros Organics) | AC461450010 | 97% | 1 g, 5 g |
| BLD Pharmatech | BD128723 | 97% | 1 g, 5 g, 10 g, 25 g |
| VWR | 89178-526 | 1 g, 5 g | |
| ChemicalBook | CB3683747 | >95% | Inquire for details |
Note: "AldrichCPR" indicates a product grade from Sigma-Aldrich for which analytical data is not routinely collected. It is the buyer's responsibility to confirm the identity and purity. Data is subject to change; please refer to the suppliers' websites for the most current information.
Physicochemical Properties
| Property | Value |
| CAS Number | 14794-06-0[1] |
| Molecular Formula | C13H11NO4[1] |
| Molecular Weight | 245.23 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 114-116 °C |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Experimental Protocol: Protein Labeling with Ethyl 4-Maleimidobenzoate
This protocol provides a general procedure for conjugating ethyl 4-maleimidobenzoate to a protein containing accessible cysteine residues. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (in a suitable buffer, pH 6.5-7.5, devoid of thiols)
-
Ethyl 4-maleimidobenzoate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP) (optional)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. Remove the excess TCEP using a desalting column.
-
-
Preparation of Ethyl 4-Maleimidobenzoate Stock Solution:
-
Just before use, prepare a 10 mM stock solution of ethyl 4-maleimidobenzoate in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to react with any unreacted maleimide. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Characterization:
-
Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.
-
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for protein labeling with ethyl 4-maleimidobenzoate and the underlying chemical reaction.
References
- 1. Ethyl 4-maleimidobenzoate | C13H11NO4 | CID 286520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Labeling Proteins with iFluor® Dye Maleimides | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols for Labeling Peptides with Ethyl 4-Maleimidobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a critical technique in drug development, diagnostics, and fundamental research. Ethyl 4-maleimidobenzoate is a thiol-reactive reagent that enables the covalent conjugation of a benzoate moiety to peptides containing cysteine residues. The maleimide group reacts specifically with the sulfhydryl group of cysteine to form a stable thioether bond. This application note provides a detailed protocol for the labeling of peptides with ethyl 4-maleimidobenzoate, including reaction conditions, purification, and characterization methods.
Principle of Reaction
The labeling reaction is based on the nucleophilic addition of the thiol group from a cysteine residue to the double bond of the maleimide ring of ethyl 4-maleimidobenzoate. This Michael addition reaction is highly specific for thiols at a pH range of 6.5-7.5, minimizing non-specific reactions with other amino acid side chains.
Materials and Reagents
-
Cysteine-containing peptide
-
Ethyl 4-maleimidobenzoate
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving ethyl 4-maleimidobenzoate.
-
Purification Supplies: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, appropriate column (e.g., C18), and solvents (e.g., acetonitrile, water, trifluoroacetic acid).
-
Characterization Instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS).
Experimental Protocols
Peptide Preparation
-
Dissolution : Dissolve the cysteine-containing peptide in a degassed conjugation buffer to a final concentration of 1-10 mg/mL.[1]
-
Reduction of Disulfide Bonds (if necessary) : If the peptide contains disulfide bonds, they must be reduced to free the thiol groups.
-
Add a 10-100 fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 20-30 minutes.
-
Note : Do not use dithiothreitol (DTT) as it contains a thiol group and will compete with the peptide in the labeling reaction. If DTT must be used, it must be removed by dialysis or desalting column prior to the addition of the maleimide reagent.
-
Preparation of Ethyl 4-Maleimidobenzoate Solution
-
Prepare a stock solution of ethyl 4-maleimidobenzoate (e.g., 10 mM) in anhydrous DMSO or DMF.[1][2]
-
Vortex the solution to ensure the reagent is completely dissolved. This solution should be prepared fresh immediately before use.
Conjugation Reaction
-
Molar Ratio : Add the ethyl 4-maleimidobenzoate stock solution to the peptide solution to achieve a 10-20 fold molar excess of the maleimide reagent to the peptide.[3] The optimal ratio may need to be determined empirically for each peptide.
-
Incubation : Gently mix the reaction mixture. If the reaction volume is large, it is recommended to flush the headspace of the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly to prevent re-oxidation of the thiol groups.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[1][2][3]
Purification of the Labeled Peptide
-
RP-HPLC : Purify the labeled peptide from excess unreacted ethyl 4-maleimidobenzoate and other reaction components using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Column : A C18 column is commonly used.
-
Mobile Phase : A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is typically employed.
-
Detection : Monitor the elution profile at a wavelength of 220 nm for the peptide backbone and at a wavelength appropriate for the benzoate group (around 254 nm).
-
-
Fraction Collection : Collect the fractions corresponding to the labeled peptide peak.
-
Lyophilization : Lyophilize the purified fractions to obtain the final labeled peptide as a dry powder.
Characterization of the Labeled Peptide
-
Mass Spectrometry : Confirm the successful conjugation by determining the molecular weight of the purified product using mass spectrometry (e.g., MALDI-TOF or ESI-MS). A successful reaction will result in a mass increase corresponding to the molecular weight of ethyl 4-maleimidobenzoate (245.24 g/mol ).
-
Analytical RP-HPLC : Assess the purity of the final labeled peptide using analytical RP-HPLC. The labeled peptide will typically have a different retention time compared to the unlabeled peptide.
Data Presentation
The following table summarizes representative quantitative data for maleimide-based peptide labeling. Actual results for ethyl 4-maleimidobenzoate may vary depending on the specific peptide and reaction conditions.
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency | > 90% | RP-HPLC, Mass Spectrometry |
| Final Yield | 50 - 80% | UV-Vis Spectroscopy, Weight |
| Purity | > 95% | Analytical RP-HPLC |
| Mass Shift | + 245.24 Da | Mass Spectrometry (MALDI-TOF, ESI-MS) |
Visualizations
Experimental Workflow
References
- 1. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Ethyl 4-Maleimidobenzoate in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. An ADC is composed of three main components: a monoclonal antibody (mAb) that selectively targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[][2] The linker is a critical element that influences the stability, efficacy, and safety of the ADC.[][3]
Maleimide-based linkers are widely used in ADC development due to their specific reactivity towards thiol groups on cysteine residues of the antibody.[3][] This application note provides a detailed overview of the use of ethyl 4-maleimidobenzoate as a precursor for synthesizing maleimide-containing linkers for ADCs. It includes the underlying chemistry, detailed experimental protocols, and key quantitative parameters for the successful development of ADCs using this versatile chemical entity.
Ethyl 4-maleimidobenzoate serves as a valuable building block for creating bifunctional linkers. The maleimide group provides a reactive handle for conjugation to the antibody, while the ethyl benzoate moiety can be hydrolyzed to a carboxylic acid, allowing for subsequent attachment of a cytotoxic payload, often through a spacer.
Chemistry of Maleimide-Based Conjugation
The conjugation of maleimide-containing linkers to antibodies relies on the Michael addition reaction.[][5] This reaction occurs between the maleimide group and the sulfhydryl (thiol) group of a cysteine residue on the antibody, forming a stable thioether bond.[][5] Since native antibodies typically have their cysteine residues involved in interchain disulfide bonds, a partial reduction step is necessary to generate free thiols for conjugation.[5][6] This method allows for a degree of control over the number of conjugated drugs, a critical parameter known as the drug-to-antibody ratio (DAR).[6]
The reaction is highly selective for thiols within a pH range of 6.5-7.5.[][5] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1000 times faster than with amines, ensuring specific conjugation to cysteine residues.[]
Linker Stability and the Retro-Michael Reaction
While the thioether bond formed is generally stable, the resulting thiosuccinimide linkage can be susceptible to in vivo cleavage through a retro-Michael reaction.[7][8] This reaction is the reverse of the initial conjugation, leading to the premature release of the drug-linker from the antibody, which can cause off-target toxicity and reduce the ADC's efficacy.[7][8] Endogenous thiols, such as glutathione and albumin, can facilitate this deconjugation.[8]
To address this instability, several strategies have been developed:
-
Succinimide Ring Hydrolysis: Hydrolysis of the thiosuccinimide ring opens the ring to form a stable maleamic acid derivative that is resistant to the retro-Michael reaction.[7][8][9] This hydrolysis can be promoted by using "self-hydrolyzing" maleimides, which incorporate a basic amino group adjacent to the maleimide to catalyze the ring-opening.[9][10] Electron-withdrawing N-substituents on the maleimide can also accelerate this stabilizing hydrolysis.[7]
-
Modified Maleimides: The use of N-aryl maleimides, dibromomaleimides (DBM), or dithiomaleimides (DTM) can lead to more stable conjugates.[3][11][12] N-aryl maleimides have been shown to form more stable conjugates compared to traditional N-alkyl maleimides.[11] DBM and DTM can be used for disulfide re-bridging, maintaining the antibody's structure.[12]
Application Notes
Design of Linkers from Ethyl 4-Maleimidobenzoate
Ethyl 4-maleimidobenzoate is a precursor that can be elaborated into a variety of linkers. A common strategy involves:
-
Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, 4-maleimidobenzoic acid.
-
Activation: The carboxylic acid is then activated, for example, as an N-hydroxysuccinimide (NHS) ester.
-
Coupling to Payload/Spacer: The activated ester is reacted with an amine-containing payload or a spacer molecule (e.g., a peptide like valine-citrulline (Val-Cit) or a polyethylene glycol (PEG) chain) to form a stable amide bond.[][10] The spacer can be designed to be cleavable (e.g., by proteases in the tumor microenvironment) or non-cleavable.[10][13]
General Mechanism of Action of an ADC
The following diagram illustrates the general mechanism of action for an ADC.
Caption: General mechanism of action for an antibody-drug conjugate.
Quantitative Data Presentation
The following tables summarize typical quantitative parameters for the synthesis of ADCs using maleimide-based linkers. These values should be considered a starting point and may require optimization for specific antibodies and drug-linkers.
Table 1: Typical Reaction Conditions for Antibody Reduction
| Parameter | Value Range | Notes | Reference |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | [5] |
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it is thiol-free. | [5][6][14] |
| Molar Excess of Reductant | 10 - 100-fold over antibody | The exact amount determines the number of disulfide bonds reduced. | [5] |
| Reaction Buffer | PBS with EDTA | EDTA chelates metal ions that can catalyze re-oxidation of thiols. | [14][15] |
| Reaction pH | 6.5 - 7.5 | Optimal for selective reduction. | [15] |
| Incubation Time | 30 - 120 minutes | Should be optimized to achieve the desired degree of reduction. | [14][15] |
| Temperature | 30 - 37 °C | [14][15] |
Table 2: Typical Reaction Conditions for Maleimide Conjugation
| Parameter | Value Range | Notes | Reference |
| Molar Excess of Drug-Linker | 10 - 20-fold over antibody | The optimal ratio should be determined empirically to achieve the target DAR. | [5] |
| Co-solvent | DMSO or DMF | To dissolve the often hydrophobic drug-linker. Final concentration is typically 5-10%. | [5][15] |
| Reaction pH | 6.5 - 7.5 | Critical for thiol selectivity of the maleimide group. | [][5] |
| Conjugation Time | 2 hours to overnight | Longer incubation at lower temperatures can be beneficial for sensitive antibodies. | [5] |
| Temperature | 4 °C to Room Temperature | [5] | |
| Quenching Reagent | N-acetylcysteine or cysteine | Added in molar excess to cap any unreacted maleimides. | [5] |
Table 3: Comparative Stability of Maleimide-Based Linkages
| Linker Type | Stability Characteristic | Notes | Reference |
| Traditional Thiosuccinimide | Susceptible to retro-Michael reaction. | Can lead to premature payload loss in vivo. | [7][8] |
| Hydrolyzed Thiosuccinimide | Resistant to retro-Michael reaction. | Ring-opened structure is significantly more stable. | [7][8][9] |
| N-aryl Maleimide | Enhanced stability over N-alkyl maleimides. | Showed less deconjugation in serum over 7 days. | [11] |
| Dibromomaleimide (DBM) | Stable | Used for disulfide re-bridging. | [3] |
| Dithiomaleimide (DTM) | Stable | Used for disulfide re-bridging. | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Val-Cit-PABC-Payload Linker with a Maleimide Moiety
This protocol describes a general method for synthesizing a cleavable linker-payload construct ready for conjugation, starting from a maleimide-functionalized building block.
Caption: Workflow for synthesizing a maleimide-linker-payload construct.
Materials:
-
4-Maleimidobenzoic acid (derived from ethyl 4-maleimidobenzoate)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Val-Cit-PABC-Payload construct with a free amine
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., silica gel chromatography)
Procedure:
-
Activation of 4-Maleimidobenzoic Acid: a. Dissolve 4-maleimidobenzoic acid and NHS (1.1 equivalents) in anhydrous DCM. b. Add DCC (1.1 equivalents) to the solution at 0 °C. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction by TLC. e. Filter the reaction mixture to remove the dicyclohexylurea byproduct. f. Evaporate the solvent to obtain the crude NHS ester of 4-maleimidobenzoic acid.
-
Coupling to the Payload: a. Dissolve the Val-Cit-PABC-Payload construct in anhydrous DMF. b. Add the activated 4-maleimidobenzoic acid NHS ester (1.2 equivalents) to the solution. c. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). d. Stir the reaction at room temperature overnight. e. Monitor the reaction by HPLC. f. Upon completion, purify the final maleimide-linker-payload construct using preparative HPLC. g. Characterize the final product by mass spectrometry and NMR.
Protocol 2: Partial Reduction of Antibody Interchain Disulfides
This protocol details the generation of free thiol groups on a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., IgG1) at 5-10 mg/mL
-
Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA.
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water).
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: Prepare the antibody in the Reduction Buffer. If necessary, perform a buffer exchange to remove any interfering substances.
-
Reduction Reaction: a. Add a calculated volume of the TCEP stock solution to the antibody solution to achieve the desired molar excess (e.g., 10-fold). b. Incubate the reaction mixture at 37 °C for 1-2 hours.[14][15] The exact time should be optimized to control the number of reduced disulfides.
-
Removal of Reducing Agent: a. Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column. b. Elute the reduced antibody with degassed Reduction Buffer. c. Pool the protein-containing fractions.
-
Quantification of Free Thiols (Optional but Recommended): a. Determine the concentration of free thiols using Ellman's reagent (DTNB). b. This will allow for the calculation of the average number of thiols per antibody, which is crucial for controlling the DAR.
Protocol 3: Conjugation of Maleimide-Linker-Payload to Reduced Antibody
This protocol describes the covalent attachment of the drug-linker to the antibody.
Caption: The maleimide-thiol conjugation reaction.
Materials:
-
Reduced antibody in Reduction Buffer.
-
Maleimide-linker-payload, dissolved in DMSO or DMF to make a 10 mM stock solution.
-
Quenching Solution: N-acetylcysteine (100 mM in water).
-
Conjugation Buffer: PBS, pH 7.2.
Procedure:
-
Prepare Antibody: Adjust the concentration of the reduced antibody to 2-5 mg/mL with Conjugation Buffer.
-
Conjugation: a. Add the required volume of the maleimide-linker-payload stock solution to the antibody solution to achieve a 10- to 20-fold molar excess.[5] Add the stock solution dropwise while gently stirring. The final concentration of the organic solvent should not exceed 10%. b. Incubate the reaction for 2 hours at room temperature or overnight at 4 °C, protected from light.[5]
-
Quenching: a. Add the Quenching Solution to a final concentration that is in 2- to 5-fold molar excess relative to the initial amount of the maleimide-linker-payload. b. Incubate for 20 minutes at room temperature to quench any unreacted maleimide groups.
Protocol 4: Purification and Characterization of the ADC
This protocol outlines the steps to purify the ADC and determine its key characteristics.
Materials:
-
Crude ADC solution.
-
Purification Buffer: PBS, pH 7.4.
-
Size Exclusion Chromatography (SEC) column.
-
Hydrophobic Interaction Chromatography (HIC) column.
-
Mass spectrometer (for intact mass analysis).
Procedure:
-
Purification: a. Remove unreacted drug-linker and other small molecules by SEC or dialysis into the Purification Buffer. b. SEC will also separate aggregated ADC from the monomeric form.
-
Characterization: a. Drug-to-Antibody Ratio (DAR): i. Hydrophobic Interaction Chromatography (HIC): HIC is a standard method to determine the DAR distribution. ADCs with different numbers of conjugated drugs will have different retention times due to changes in hydrophobicity. ii. Mass Spectrometry: Intact mass analysis of the ADC can provide a precise measurement of the DAR. b. Purity and Aggregation: i. Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric, aggregated, and fragmented ADC. c. In Vitro Cytotoxicity Assay: i. Determine the potency (e.g., IC50 value) of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific killing.
Conclusion
Ethyl 4-maleimidobenzoate is a valuable precursor for the synthesis of maleimide-based linkers used in the construction of Antibody-Drug Conjugates. The chemistry of maleimide-thiol conjugation provides a robust and relatively specific method for attaching payloads to antibodies. However, careful consideration of the stability of the resulting thiosuccinimide linkage is crucial for the development of safe and effective ADCs. By employing strategies to mitigate the retro-Michael reaction and by carefully optimizing reaction protocols, researchers can successfully utilize linkers derived from ethyl 4-maleimidobenzoate to develop next-generation targeted cancer therapies. The protocols and data presented here provide a comprehensive guide for scientists and professionals in the field of drug development.
References
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Protein Bioconjugation using N-(4-ethoxycarbonylphenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable covalent modification of proteins is a cornerstone of modern biotechnology and drug development. N-(4-ethoxycarbonylphenyl)maleimide is a thiol-reactive crosslinker that facilitates the site-specific conjugation of molecules to proteins, peptides, and other biomolecules containing sulfhydryl groups, primarily from cysteine residues. This reagent belongs to the class of N-aryl maleimides, which have been shown to form more stable bioconjugates compared to their N-alkyl counterparts, a critical feature for in vivo applications such as the development of Antibody-Drug Conjugates (ADCs).
The maleimide group reacts with the thiol of a cysteine residue via a Michael addition, forming a stable thioether bond under mild pH conditions.[1] The N-aryl substitution on the maleimide ring of N-(4-ethoxycarbonylphenyl)maleimide is anticipated to enhance the stability of the resulting conjugate by accelerating the hydrolysis of the thiosuccinimide ring, thus preventing the retro-Michael reaction that can lead to deconjugation in the presence of endogenous thiols like glutathione.[2]
These application notes provide a comprehensive overview of the use of N-(4-ethoxycarbonylphenyl)maleimide in protein bioconjugation, including detailed experimental protocols, data presentation, and visualizations to guide researchers in their experimental design.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The enhanced stability of the thioether linkage makes N-(4-ethoxycarbonylphenyl)maleimide an attractive reagent for linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[]
-
Protein Labeling: Introduction of reporter molecules such as fluorescent dyes or biotin for use in proteomics, immunoassays, and cellular imaging.[4]
-
Surface Functionalization: Immobilization of proteins onto surfaces for applications in biosensors and diagnostics.[4]
-
Peptide Modification: Cyclization of peptides or conjugation to carrier proteins for vaccine development and immunological studies.[]
Data Presentation
Quantitative data for bioconjugation reactions is crucial for reproducibility and optimization. Below are tables summarizing typical experimental parameters and comparative stability data for maleimide-based conjugates.
Table 1: Recommended Reaction Parameters for Protein Conjugation with N-(4-ethoxycarbonylphenyl)maleimide
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols over amines.[4] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used for overnight reactions to minimize protein degradation. |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein and application. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Time | 2 hours to overnight | Dependent on temperature and the reactivity of the specific cysteine residue. |
| Solvent for Maleimide | Anhydrous DMSO or DMF | N-(4-ethoxycarbonylphenyl)maleimide may have limited aqueous solubility. |
Table 2: Comparative Stability of N-Aryl vs. N-Alkyl Maleimide-Cysteine Adducts
| Maleimide Type | Deconjugation in Human Serum (7 days at 37°C) | Reference |
| N-Aryl Maleimide | < 20% | |
| N-Alkyl Maleimide | 35% - 67% |
Note: This data is representative of the general classes of N-aryl and N-alkyl maleimides and highlights the enhanced stability of N-aryl adducts. Specific rates for N-(4-ethoxycarbonylphenyl)maleimide may vary.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with N-(4-ethoxycarbonylphenyl)maleimide
This protocol outlines the fundamental steps for conjugating N-(4-ethoxycarbonylphenyl)maleimide to a protein containing accessible cysteine residues.
Materials:
-
Protein with accessible cysteine residue(s)
-
N-(4-ethoxycarbonylphenyl)maleimide
-
Reaction Buffer: Degassed, amine-free buffer, pH 7.0-7.5 (e.g., Phosphate Buffered Saline (PBS), HEPES).
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC/FPLC system.
-
Inert Gas: Nitrogen or Argon.
Procedure:
-
Protein Preparation: a. Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. b. (Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to the addition of the maleimide reagent (e.g., by a desalting column), as it contains a free thiol.
-
Maleimide Stock Solution Preparation: a. Prepare a 10 mM stock solution of N-(4-ethoxycarbonylphenyl)maleimide in anhydrous DMSO or DMF immediately before use. Vortex to ensure complete dissolution.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the N-(4-ethoxycarbonylphenyl)maleimide stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation. b. Flush the reaction vial with an inert gas (nitrogen or argon), cap it tightly, and protect it from light. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
Quenching the Reaction: a. To stop the reaction and consume any excess maleimide, add a quenching reagent (e.g., L-cysteine) to a final concentration of approximately 10 mM. b. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: a. Remove unreacted maleimide, quenching reagent, and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or HPLC/FPLC. The choice of purification method will depend on the scale of the reaction and the properties of the protein.
-
Characterization and Storage: a. Characterize the resulting protein conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy, mass spectrometry (MS), or HPLC. b. Store the purified conjugate under appropriate conditions to maintain its stability (e.g., at 4°C or frozen at -80°C, potentially with cryoprotectants).
Protocol 2: Characterization of the Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This protocol provides a method to estimate the average number of maleimide molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the wavelength of maximum absorbance for the N-(4-ethoxycarbonylphenyl)maleimide chromophore (λmax), if known and distinct from the protein's absorbance. Note: The exact λmax and molar extinction coefficient (ε) for N-(4-ethoxycarbonylphenyl)maleimide would need to be determined experimentally.
-
Calculate the concentration of the protein using its molar extinction coefficient at 280 nm. A correction factor may be needed to account for the absorbance of the maleimide at 280 nm.
-
Calculate the concentration of the conjugated maleimide using its molar extinction coefficient at its λmax.
-
The Degree of Labeling (DOL) is the molar ratio of the conjugated maleimide to the protein.
Visualizations
Visual representations of the experimental workflow and underlying principles can aid in understanding and execution. The following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for protein bioconjugation.
Caption: ADC targeting a cell surface receptor.
This document provides a foundational guide for utilizing N-(4-ethoxycarbonylphenyl)maleimide in protein bioconjugation. Researchers are encouraged to optimize the provided protocols for their specific applications to achieve the best results.
References
Applications of Ethyl 4-Maleimidobenzoate in Fluorescence Labeling: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-maleimidobenzoate is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and the development of fluorescent probes. While not fluorescent itself, its maleimide group provides a highly selective reactive handle for covalent labeling of thiol-containing molecules, most notably cysteine residues in proteins and peptides. The benzoate ester moiety offers a site for further chemical modification, allowing for the attachment of a wide array of functionalities, including fluorophores. This application note provides a comprehensive overview of the use of ethyl 4-maleimidobenzoate in creating fluorescent probes and outlines detailed protocols for their synthesis and application in labeling biomolecules.
The core principle behind the application of ethyl 4-maleimidobenzoate in fluorescence labeling is a two-stage process. First, the ethyl 4-maleimidobenzoate is chemically linked to a fluorescent reporter molecule (fluorophore). This creates a thiol-reactive fluorescent probe. Subsequently, this probe is used to covalently label the target biomolecule. The specificity of the maleimide-thiol reaction, which proceeds readily at neutral pH (6.5-7.5), allows for the precise labeling of cysteine residues, minimizing off-target reactions with other amino acid side chains like amines.[1]
Data Presentation
As ethyl 4-maleimidobenzoate is a non-fluorescent linker, the photophysical properties of the final fluorescent probe are determined by the conjugated fluorophore. For the purpose of this application note, we will describe the synthesis of a fluorescent probe using ethyl 4-maleimidobenzoate and a common green-emitting fluorophore, 5-aminofluorescein. The resulting probe, N-(4-ethoxycarbonylphenyl)-5-fluoresceinylmaleimide, will exhibit fluorescence characteristics similar to fluorescein.
| Property | Representative Value | Notes |
| Excitation Wavelength (λex) | ~494 nm | The optimal wavelength of light to excite the fluorophore. This value is characteristic of the fluorescein core.[2] |
| Emission Wavelength (λem) | ~519 nm | The wavelength of light emitted by the fluorophore after excitation. This value is also characteristic of the fluorescein core.[2] |
| Molar Extinction Coefficient | > 70,000 M⁻¹cm⁻¹ at λex | A measure of how strongly the molecule absorbs light at a given wavelength. High values are desirable for bright probes.[3] |
| Quantum Yield (Φ) | ~0.9 (in 0.1 M NaOH) | The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. This can be environmentally sensitive.[4] |
| Reactive Group | Maleimide | Reacts specifically with thiol groups (e.g., on cysteine residues) to form a stable thioether bond. |
| Optimal Reaction pH | 6.5 - 7.5 | This pH range ensures high selectivity for thiol groups over other nucleophilic groups like amines.[5] |
Experimental Protocols
Part 1: Synthesis of a Thiol-Reactive Fluorescent Probe from Ethyl 4-Maleimidobenzoate
This protocol describes the synthesis of a custom fluorescent probe by reacting ethyl 4-maleimidobenzoate with an amine-containing fluorophore, using 5-aminofluorescein as an example.
Materials:
-
Ethyl 4-maleimidobenzoate
-
5-Aminofluorescein
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Ethyl 4-maleimidobenzoate:
-
Dissolve ethyl 4-maleimidobenzoate (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of 4-maleimidobenzoic acid. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
-
Coupling with Aminofluorescein:
-
In a separate flask, dissolve 5-aminofluorescein (1 equivalent) in anhydrous DMF.
-
Filter the activated ester solution from step 1 to remove the DCU precipitate and add the filtrate dropwise to the 5-aminofluorescein solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Purification of the Fluorescent Probe:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Redissolve the crude product in a minimal amount of DCM and purify by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired fluorescent probe.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Part 2: Protocol for Labeling a Cysteine-Containing Peptide/Protein
This protocol outlines the steps for labeling a thiol-containing biomolecule with the synthesized maleimide-activated fluorescent probe.
Materials:
-
Cysteine-containing peptide or protein
-
Synthesized maleimide-activated fluorescent probe
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or 100 mM phosphate buffer with 150 mM NaCl, pH 7.0. Degas the buffer before use.
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional).
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine.
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25).[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF.
Procedure:
-
Preparation of the Biomolecule:
-
Dissolve the cysteine-containing peptide or protein in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the labeling reaction.[7]
-
-
Preparation of the Fluorescent Probe Solution:
-
Immediately before use, dissolve the synthesized maleimide-activated fluorescent probe in a minimal amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.[1]
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the fluorescent probe stock solution to the biomolecule solution.[8]
-
Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a small molecule thiol such as 2-mercaptoethanol or L-cysteine can be added to a final concentration of ~10 mM to react with any excess maleimide probe.
-
-
Purification of the Labeled Conjugate:
-
Separate the fluorescently labeled biomolecule from the unreacted probe and other small molecules by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable buffer (e.g., PBS).[6]
-
The labeled protein will elute in the void volume, while the smaller, unreacted dye will be retained by the column.
-
Collect the fractions containing the labeled protein.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of fluorophore molecules per biomolecule. This can be calculated using the absorbance of the protein (at 280 nm) and the fluorophore (at its λmax) and their respective molar extinction coefficients.
-
Visualizations
Caption: Workflow for the synthesis of a fluorescent probe and subsequent bioconjugation.
Caption: The selective reaction between a maleimide and a thiol group.
References
- 1. biotium.com [biotium.com]
- 2. caymanchem.com [caymanchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Creating Hydrogels with Maleimide-Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and characterizing hydrogels using maleimide-functionalized polymers. The protocols detailed below leverage the highly efficient and specific thiol-maleimide Michael addition reaction, a "click chemistry" approach ideal for biomedical applications due to its rapid kinetics under physiological conditions and lack of cytotoxic byproducts.[1][2] This makes it particularly suitable for in situ applications, including the encapsulation of sensitive cells and biologics.[1][3]
Core Principle: Thiol-Maleimide Michael Addition
The formation of these hydrogels is based on the covalent reaction between maleimide groups on a functionalized polymer and thiol (sulfhydryl) groups on a crosslinking molecule.[1] This occurs via a Michael-type addition, where the nucleophilic thiol attacks the double bond of the maleimide, resulting in a stable thioether bond.[1] This reaction proceeds efficiently in aqueous solutions at a pH range of 6.5-7.5 without the need for a catalyst.[1] The use of multi-arm polymers, such as 4-arm PEG-maleimide, facilitates the formation of a three-dimensional, crosslinked polymer network.[1][4]
I. Functionalization of Polymers with Maleimide Groups
Various natural and synthetic polymers can be functionalized with maleimide groups. Common examples include polyethylene glycol (PEG), hyaluronic acid (HA), and gelatin.[3][5][6]
Protocol 1: Synthesis of Maleimide-Functionalized Hyaluronic Acid (HA-Mal) and Gelatin (Gel-Mal)
This protocol utilizes a one-pot aqueous reaction using water-soluble reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups on HA or gelatin.[3]
Materials:
-
Sodium Hyaluronate or Gelatin
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
1-(2-Aminoethyl) maleimide hydrochloride or TFA salt
-
0.1 M MES Buffer (pH 4.5)
-
Distilled Water
-
Dialysis tubing (10 kDa MWCO)
Procedure for HA-Mal Synthesis: [3][7]
-
Dissolve sodium hyaluronate (e.g., 1.0 g) in 100 mL of 0.1 M MES buffer (pH 4.5).
-
In a separate vial, dissolve EDC (e.g., 0.57 g) and NHS (e.g., 0.17 g) in 10 mL of MES buffer.
-
Quickly add the EDC/NHS solution to the hyaluronic acid solution and stir for 30 minutes at room temperature.
-
Dissolve 1-(2-Aminoethyl) maleimide HCl (e.g., 0.53 g) in 5 mL of distilled water and add it dropwise to the reaction mixture.
-
Stir the reaction overnight (18-24 hours) at room temperature.
-
Transfer the solution to a dialysis bag (10 kDa MWCO) and dialyze against deionized water for 72 hours, changing the water every 4-6 hours.
-
Freeze the dialyzed solution at -20°C and then lyophilize to obtain HA-Mal as a white powder.
Procedure for Gel-Mal Synthesis: [3]
-
Dissolve gelatin (e.g., 1.0 g) in 100 mL of 0.1 M MES buffer (pH 4.5) at 37°C.
-
Dissolve EDC (e.g., 0.575 g) and NHS (e.g., 0.345 g) in 10 mL of MES buffer.
-
Add the EDC/NHS solution to the gelatin solution and stir for 30 minutes.
-
Dissolve 1-(2-Aminoethyl) maleimide TFA salt (e.g., 1.524 g) in 10 mL of distilled water and add it dropwise to the reaction mixture.
-
Stir the reaction overnight (18-24 hours) at 37°C.
-
Purify the solution by dialysis as described for HA-Mal.
-
Lyophilize the purified solution to obtain Gel-Mal.
II. Hydrogel Formation via Thiol-Maleimide Crosslinking
Hydrogels are formed by mixing the maleimide-functionalized polymer with a di- or multi-thiol crosslinker. The gelation time can be tuned by adjusting the concentration of the precursors, pH, and temperature.[5]
Protocol 2: Formation of PEG-Maleimide (PEG-4MAL) Hydrogels
This protocol describes the formation of a hydrogel using a four-arm PEG-maleimide (PEG-4MAL) and a dithiol crosslinker.[1] For cell culture applications, a cysteine-containing adhesive peptide (e.g., RGD) can be pre-reacted with the PEG-4MAL.[1][4]
Materials:
-
4-arm PEG-Maleimide (PEG-4MAL)
-
Dithiol crosslinker (e.g., dithiothreitol (DTT) or a protease-degradable peptide with terminal cysteines)
-
Adhesive peptide with a terminal cysteine (e.g., RGD peptide) (optional)
-
Sterile buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
PEG-4MAL Stock Solution: Dissolve the desired amount of PEG-4MAL in sterile buffer to create a concentrated stock solution (e.g., 10% w/v).[1]
-
Adhesive Peptide Stock Solution (Optional): Dissolve the RGD peptide in sterile buffer to achieve the desired final concentration (e.g., 2.0 mM).[1]
-
Crosslinker Stock Solution: Dissolve the dithiol crosslinker in sterile buffer.
-
-
Functionalization with Adhesive Peptide (Optional): [1][4]
-
Mix the PEG-4MAL stock solution with the adhesive peptide stock solution.
-
Incubate the mixture for at least 15 minutes at 37°C to allow the thiol group of the peptide to react with the maleimide groups on the PEG-4MAL.
-
-
Crosslinking: [1]
-
Add the crosslinker solution to the PEG-4MAL (or RGD-functionalized PEG-4MAL) solution.
-
Mix thoroughly by pipetting for 15-30 seconds. Note: Gelation can be rapid (seconds to minutes).
-
Immediately dispense the prepolymer solution into the desired mold or culture well.
-
-
Gelation:
-
Allow the mixture to stand at room temperature or 37°C until the solution no longer flows when tilted.[1]
-
-
Equilibration:
-
Once gelled, the hydrogel can be swollen in an excess of buffer or cell culture medium.[1]
-
III. Characterization of Maleimide-Functionalized Hydrogels
The physical and mechanical properties of the hydrogels are crucial for their intended application and should be thoroughly characterized.
Protocol 3: Swelling Ratio Measurement[1]
This protocol quantifies the water-uptake capacity of the hydrogel, which is related to its porosity and crosslinking density.
Procedure:
-
Prepare hydrogel samples and record their initial mass after crosslinking.
-
Immerse the hydrogels in a large volume of distilled water or PBS and allow them to swell to equilibrium (typically 24-48 hours).
-
Remove the swollen hydrogel, gently blot away excess surface water, and record the swollen mass (Ms).
-
Freeze the hydrogel (e.g., in liquid nitrogen) and lyophilize it to completely remove all water.
-
Record the final dry mass (Md).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ms - Md) / Md .
Protocol 4: Rheological Characterization[1]
Oscillatory rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').
Procedure:
-
Prepare hydrogel discs of a defined geometry (e.g., 8 mm diameter, 1 mm thickness).
-
Allow the samples to swell to equilibrium in buffer.
-
Perform oscillatory rheology using a rheometer with a parallel plate geometry.
-
Apply a constant strain (e.g., 0.1-1%) within the linear viscoelastic region and sweep across a range of frequencies (e.g., 0.1-10 Hz) to measure G' and G''.
-
A G' significantly higher than G'' indicates a predominantly elastic, crosslinked gel.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature for different maleimide-functionalized hydrogel systems.
Table 1: Gelation Time of Various Maleimide Hydrogel Formulations
| Polymer System | Crosslinker | Concentration | pH | Temperature (°C) | Gelation Time | Reference |
| PEG-(Mal)₂ + PEG-(SH)₂ | PEG-(SH)₂ | 5% w/v | 7.4 | 37 | 15 min | [5] |
| PEG-(Mal)₂ + PEG-(SH)₂ | PEG-(SH)₂ | 10% w/v | 7.4 | 37 | 5 min | [5] |
| HA-Mal + Gel-Mal | PEGDSH | - | - | - | < 5 seconds | [3][8] |
| Dextran-Mal + Chitosan-SH | Chitosan-SH | 1.5% each | 7.4 | Room Temp | - | [9] |
| Dextran-Mal + HA-SH | HA-SH | 2% each | 7.4 | Room Temp | - | [10] |
Table 2: Mechanical and Physical Properties of Maleimide Hydrogels
| Polymer System | Property | Value | Conditions | Reference |
| PEG SH-Mal Hydrogel | Swelling Ratio | 23 ± 3 | 7 days in PBS | [5] |
| Photopolymerized PEG Hydrogel | Swelling Ratio | 5.4 ± 0.7 | - | [5] |
| HA-Mal-RGD + PEG di-thiol | Elastic Modulus | ~2.5 kPa | 2.5% w/v HA-Mal, 1% w/v PEG di-thiol | [7] |
| PEG2000-KRTN | Storage Modulus (G') | 2613 ± 254 Pa | - | |
| PEG6000-KRTN | Storage Modulus (G') | 1313 ± 345 Pa | - | [11] |
| dscHA (10% Mal, PEG10K) | Swelling Ratio | ~20-35% | Equilibrium at 1h | |
| dscHA (30% Mal, PEG20K) | Swelling Ratio | ~20-35% | Equilibrium at 1h | [12] |
Applications in Drug Development and Regenerative Medicine
Maleimide-functionalized hydrogels are versatile platforms for a range of biomedical applications.[2] Their biocompatibility and tunable properties make them excellent candidates for:
-
Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic proteins and release them in a sustained manner.[2][5]
-
Cell Encapsulation and Delivery: These hydrogels provide a supportive 3D environment for cell culture and can be used to deliver cells for tissue regeneration.[2][3][4][13] The incorporation of adhesive ligands like RGD promotes cell adhesion and spreading.[7][14]
-
Tissue Engineering: The ability to tailor the mechanical properties of the hydrogel to mimic native tissue makes them suitable as scaffolds for tissue repair.[3][15]
The use of protease-degradable crosslinkers allows for cell-mediated degradation of the hydrogel, facilitating tissue remodeling and integration.[4][13] Furthermore, the modular nature of this chemistry allows for the creation of hydrogels with complex functionalities, such as sensitivity to specific physiological stimuli.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PEG-4MAL hydrogels for human organoid generation, culture, and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. ojs.wiserpub.com [ojs.wiserpub.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications [mdpi.com]
- 16. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of thiol- and light-sensitive degradable hydrogels using Michael-type addition reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00750J [pubs.rsc.org]
Application Notes and Protocols for Surface Modification Using Ethyl 4-Maleimidobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of various substrates using ethyl 4-maleimidobenzoate. The protocols described herein are intended for researchers in materials science, biotechnology, and drug development who are looking to create functionalized surfaces for the immobilization of thiol-containing molecules such as peptides, proteins, and other biomolecules.
Introduction
Surface modification with ethyl 4-maleimidobenzoate is a versatile technique for introducing highly reactive maleimide groups onto a substrate. These maleimide groups can then specifically and efficiently react with sulfhydryl (thiol) groups via a Michael addition reaction, forming a stable thioether bond. This "click chemistry" approach is widely used for the covalent and site-specific immobilization of biomolecules, enabling the development of biosensors, targeted drug delivery systems, and platforms for studying cell-surface interactions.
The process typically involves a two-step procedure:
-
Immobilization of the Maleimide Moiety: The ethyl 4-maleimidobenzoate is first attached to the surface. This is often achieved by hydrolyzing the ethyl ester to a carboxylic acid, which is then coupled to an amine-functionalized surface using carbodiimide chemistry (EDC/NHS).
-
Conjugation of Thiolated Molecules: The maleimide-functionalized surface is then reacted with a solution containing the thiol-containing molecule of interest.
Experimental Protocols
Protocol 1: Preparation of an Amine-Functionalized Surface
This protocol describes the functionalization of a silica-based substrate (e.g., glass slide, silicon wafer) with amine groups using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Silica-based substrate
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic materials)
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Acetone
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the substrate in piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the substrate thoroughly with DI water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Aminosilanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the APTES solution for 2 hours at room temperature with gentle agitation.
-
Rinse the substrate with toluene, followed by acetone, and then ethanol to remove any unreacted silane.
-
Dry the substrate under a stream of nitrogen gas.
-
Cure the aminosilanized surface by baking in an oven at 110°C for 30 minutes.
-
Store the amine-functionalized substrate in a desiccator until use.
-
Protocol 2: Hydrolysis of Ethyl 4-Maleimidobenzoate
This protocol describes the conversion of ethyl 4-maleimidobenzoate to 4-maleimidobenzoic acid.
Materials:
-
Ethyl 4-maleimidobenzoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
DI water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 4-maleimidobenzoate in a 3:1 mixture of THF and water.
-
Add an equimolar amount of lithium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain 4-maleimidobenzoic acid as a white solid.
Protocol 3: Immobilization of 4-Maleimidobenzoic Acid on an Amine-Functionalized Surface
This protocol utilizes EDC/NHS chemistry to couple the carboxyl group of 4-maleimidobenzoic acid to the amine groups on the functionalized surface.
Materials:
-
Amine-functionalized substrate (from Protocol 2.1)
-
4-Maleimidobenzoic acid (from Protocol 2.2)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0
-
Coupling buffer: 1X Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer: 1 M Ethanolamine, pH 8.5
-
Wash buffer: PBS with 0.05% Tween-20 (PBST)
-
DI water
-
Nitrogen gas stream
Procedure:
-
Activation of Carboxylic Acid:
-
Prepare a solution of 10 mM 4-maleimidobenzoic acid in anhydrous DMSO.
-
In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in Activation Buffer.
-
Add the EDC/NHS solution to the 4-maleimidobenzoic acid solution at a 1:1:1 molar ratio of acid:EDC:NHS.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Surface Coupling Reaction:
-
Immerse the amine-functionalized substrate in the activated 4-maleimidobenzoic acid solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Quenching of Unreacted Sites:
-
To stop the reaction and block any unreacted NHS-esters, immerse the substrate in Quenching Buffer for 15-30 minutes at room temperature.
-
-
Washing:
-
Wash the substrate thoroughly with Wash Buffer (3-5 times) to remove any unreacted reagents and byproducts.
-
Rinse with DI water and dry the substrate under a stream of nitrogen gas.
-
The maleimide-functionalized surface is now ready for conjugation with thiol-containing molecules.
-
Protocol 4: Conjugation of a Thiol-Containing Peptide to the Maleimide-Functionalized Surface
This protocol describes the final step of immobilizing a thiol-containing molecule.
Materials:
-
Maleimide-functionalized substrate (from Protocol 2.3)
-
Thiol-containing peptide (e.g., a cysteine-terminated peptide)
-
Conjugation buffer: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Wash buffer: PBST
-
DI water
-
Nitrogen gas stream
Procedure:
-
Peptide Solution Preparation:
-
Dissolve the thiol-containing peptide in degassed Conjugation Buffer to a final concentration of 0.1-1 mg/mL. Degassing the buffer is crucial to prevent oxidation of the thiol groups.
-
-
Conjugation Reaction:
-
Immerse the maleimide-functionalized substrate in the peptide solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the substrate from the peptide solution.
-
Wash the surface thoroughly with Wash Buffer (3-5 times) to remove any non-covalently bound peptide.
-
Rinse with DI water and dry under a stream of nitrogen gas.
-
The surface is now functionalized with the desired peptide.
-
Data Presentation
The success of the surface modification can be quantified at various stages. The following tables summarize typical quantitative data that can be obtained.
Table 1: Characterization of Surface Modification Steps
| Surface Type | Contact Angle (°) | N (1s) Atomic % (from XPS) | C (1s) Atomic % (from XPS) | O (1s) Atomic % (from XPS) | Si (2p) Atomic % (from XPS) |
| Cleaned Silica | < 10 | 0 | - | - | - |
| Amine-Functionalized | 50 - 70 | 2 - 5 | 15 - 25 | 40 - 50 | 25 - 35 |
| Maleimide-Functionalized | 60 - 80 | 3 - 6 | 20 - 30 | 35 - 45 | 20 - 30 |
Table 2: Quantification of Maleimide-Thiol Reaction Efficiency [1]
| Maleimide to Thiol Molar Ratio | Reaction Time (min) | Temperature (°C) | pH | Conjugation Efficiency (%) |
| 2:1 | 30 | Room Temperature | 7.0 | 84 ± 4 |
| 5:1 | 120 | Room Temperature | 7.4 | 58 ± 12 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the surface modification process.
Caption: Experimental workflow for surface modification and bioconjugation.
Logical Relationship of the Maleimide-Thiol Reaction
This diagram illustrates the chemical principle behind the conjugation of a thiol-containing molecule to the maleimide-functionalized surface.
Caption: Logical relationship of the maleimide-thiol conjugation reaction.
References
Application Notes and Protocols for the Purification of Proteins Labeled with Ethyl 4-Maleimidobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins is a fundamental technique in biochemical and pharmaceutical research, enabling the attachment of various probes for detection, purification, and functional analysis. Ethyl 4-maleimidobenzoate is a thiol-reactive reagent that allows for the site-specific modification of proteins at cysteine residues. The maleimide group reacts specifically with the sulfhydryl group of a cysteine to form a stable thioether bond.[1][2][3][4] This targeted conjugation is crucial for creating well-defined protein conjugates for applications in drug development, diagnostics, and basic research.
Following the labeling reaction, the removal of unreacted ethyl 4-maleimidobenzoate and any reaction byproducts is critical to ensure the purity and functionality of the labeled protein.[1] This document provides detailed protocols for the labeling of proteins with ethyl 4-maleimidobenzoate and the subsequent purification of the conjugate, with a primary focus on gel filtration chromatography.
Principle of Maleimide Labeling
The labeling reaction is based on the Michael addition of a thiol group from a cysteine residue to the double bond of the maleimide ring of ethyl 4-maleimidobenzoate.[5] This reaction is highly specific for thiols at a pH range of 6.5-7.5.[5] To ensure the availability of free sulfhydryl groups, it is often necessary to reduce any existing disulfide bonds within the protein using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[3]
Data Presentation
Due to the limited availability of specific quantitative data for ethyl 4-maleimidobenzoate in publicly accessible literature, the following tables provide representative data for typical maleimide-based protein labeling reactions. These values can serve as a baseline for optimization.
Table 1: Typical Parameters for Protein Labeling with Maleimide Reagents
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[3][4] |
| Reaction Buffer | PBS, Tris, HEPES (pH 7.0-7.5) | Must be free of thiols and degassed to prevent re-oxidation.[3] |
| Maleimide:Protein Molar Ratio | 10:1 - 20:1 | Optimization is recommended for each specific protein.[1] |
| Reaction Time | 2 hours at room temperature or overnight at 2-8°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins.[1] |
| Co-solvent | Anhydrous DMSO or DMF | For dissolving the maleimide label.[3] |
Table 2: Representative Purification Outcomes for Maleimide-Labeled Proteins
| Purification Method | Typical Protein Recovery | Purity of Labeled Protein | Key Advantage |
| Gel Filtration (Size Exclusion) | > 90% | > 95% | Gentle, effective removal of small molecules.[1] |
| Dialysis | Variable | > 90% | Suitable for large volume changes, but can be slow.[2] |
| HPLC (Reversed-Phase/Ion-Exchange) | > 80% | > 98% | High resolution, but can be denaturing.[3][4] |
Experimental Protocols
Protocol 1: Protein Preparation and Reduction of Disulfide Bonds
This protocol describes the preparation of the protein for labeling, including an optional step for the reduction of disulfide bonds to ensure the availability of free cysteine residues.
Materials:
-
Protein of interest
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional)
Procedure:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[3]
-
Optional Reduction Step: If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[3]
-
Incubate the mixture for 20-30 minutes at room temperature.
-
If a reducing agent other than TCEP (like DTT) is used, it must be removed by dialysis or a desalting column before adding the maleimide reagent.
Protocol 2: Labeling of Protein with Ethyl 4-maleimidobenzoate
This protocol details the conjugation of ethyl 4-maleimidobenzoate to the prepared protein.
Materials:
-
Reduced protein solution (from Protocol 1)
-
Ethyl 4-maleimidobenzoate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare a 10 mM stock solution of ethyl 4-maleimidobenzoate in anhydrous DMSO or DMF. This solution should be prepared fresh.[1]
-
Add the ethyl 4-maleimidobenzoate stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (label:protein). The optimal ratio may need to be determined empirically for each protein.[1]
-
Gently mix the reaction solution.
-
Flush the headspace of the reaction tube with an inert gas and seal it tightly to prevent oxidation.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C. Protect the reaction from light if the label is light-sensitive.[1]
Protocol 3: Purification of Labeled Protein by Gel Filtration
This protocol describes the removal of excess ethyl 4-maleimidobenzoate using gel filtration chromatography (also known as size exclusion chromatography).
Materials:
-
Labeled protein reaction mixture (from Protocol 2)
-
Gel filtration column (e.g., Sephadex G-25)
-
Elution Buffer (same as the reaction buffer or a suitable storage buffer)
-
Fraction collector (optional)
Procedure:
-
Equilibrate the gel filtration column with at least 3-5 column volumes of the elution buffer.
-
Carefully load the entire reaction mixture onto the top of the column.
-
Allow the sample to enter the column bed completely.
-
Begin eluting the sample with the elution buffer.
-
The labeled protein, being larger, will elute first. The smaller, unreacted ethyl 4-maleimidobenzoate molecules will elute later.[1]
-
Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified labeled protein.
Characterization of Labeled Protein
After purification, it is important to characterize the conjugate to determine the degree of labeling (DOL) and confirm the integrity of the protein.
-
Spectrophotometric Analysis: The DOL can be estimated by measuring the absorbance of the protein at 280 nm and the absorbance of the incorporated label at its maximum absorbance wavelength (if applicable).
-
Mass Spectrometry (MS): MS can confirm the covalent attachment of the label and determine the number of labels per protein molecule.[2]
-
SDS-PAGE: This technique can be used to visualize the labeled protein and assess its purity and for any signs of aggregation or degradation.[2]
Storage of Labeled Protein
For optimal stability, it is recommended to use the purified conjugate immediately.[1] If storage is necessary, the labeled protein can be stored at 2-8°C in the dark for up to one week.[1] For long-term storage, add 50% glycerol and store at -20°C, or add a cryoprotectant and store at -80°C.[1] The addition of 0.01-0.03% sodium azide can prevent microbial growth.[1]
Visualizations
Caption: Experimental workflow for protein labeling and purification.
Caption: Reaction of a protein thiol with ethyl 4-maleimidobenzoate.
References
Troubleshooting & Optimization
how to prevent hydrolysis of ethyl 4-maleimidobenzoate
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to effectively prevent the hydrolysis of ethyl 4-maleimidobenzoate during experimental procedures.
Understanding the Hydrolysis of Ethyl 4-Maleimidobenzoate
Ethyl 4-maleimidobenzoate is an N-aryl maleimide, a class of compounds known to be susceptible to hydrolysis, particularly at neutral to alkaline pH. The maleimide ring can be opened by water to form an unreactive maleamic acid derivative, rendering it incapable of reacting with thiols for bioconjugation. The electron-withdrawing nature of the N-aryl group in ethyl 4-maleimidobenzoate makes its maleimide ring more electrophilic and thus more prone to hydrolysis compared to N-alkyl maleimides.[1][2]
The hydrolysis of the maleimide ring is a critical factor to control for successful conjugation. The reaction scheme is illustrated below:
Caption: Mechanism of maleimide hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with ethyl 4-maleimidobenzoate to minimize hydrolysis?
A1: The optimal pH range for reactions involving maleimides, including ethyl 4-maleimidobenzoate, is between 6.5 and 7.5. In this range, the rate of hydrolysis is slow enough to allow for efficient conjugation to thiols. Above pH 7.5, the rate of hydrolysis increases significantly.[3]
Q2: How should I store ethyl 4-maleimidobenzoate to ensure its stability?
A2: Ethyl 4-maleimidobenzoate should be stored as a solid in a cool, dry, and dark place. For long-term storage, it is recommended to store it at -20°C. Avoid storing the compound in aqueous solutions for extended periods. If a stock solution is required, dissolve it in an anhydrous organic solvent like DMSO or DMF immediately before use.
Q3: What is the approximate half-life of ethyl 4-maleimidobenzoate in aqueous solution?
Q4: Can I still use a partially hydrolyzed solution of ethyl 4-maleimidobenzoate?
A4: It is not recommended. The hydrolyzed product, a maleamic acid derivative, is unreactive towards thiols. Using a partially hydrolyzed solution will lead to lower conjugation yields and make it difficult to quantify the reactive maleimide concentration.
Q5: Besides pH, what other factors can influence the rate of hydrolysis?
A5: Temperature and buffer composition can also affect the hydrolysis rate. Higher temperatures will accelerate hydrolysis. Certain buffer components can also catalyze the reaction. It is advisable to use non-nucleophilic buffers like phosphate, MES, or HEPES.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation yield | Hydrolysis of ethyl 4-maleimidobenzoate before or during the reaction. | - Prepare fresh solutions of ethyl 4-maleimidobenzoate in anhydrous DMSO or DMF immediately before use.- Ensure the pH of the reaction buffer is strictly between 6.5 and 7.5.- Minimize the time the maleimide is in an aqueous environment before the addition of the thiol-containing molecule. |
| Inconsistent results between experiments | Variable extent of hydrolysis due to differences in solution preparation or reaction conditions. | - Standardize your protocol for preparing and handling ethyl 4-maleimidobenzoate solutions.- Always use freshly prepared buffers and verify the pH before each experiment.- Control the reaction temperature consistently. |
| Presence of unexpected byproducts | Reaction of the maleimide with buffer components or other nucleophiles. | - Use non-nucleophilic buffers such as phosphate, MES, or HEPES.- Ensure the purity of all reagents and solvents. |
Quantitative Data Summary
The stability of maleimides is highly dependent on their N-substituent. N-aryl maleimides, such as ethyl 4-maleimidobenzoate, are generally less stable in aqueous solutions compared to N-alkyl maleimides. The electron-withdrawing nature of the substituent on the phenyl ring further influences the rate of hydrolysis.
| Compound | Condition | Half-life | Reference |
| N-phenylmaleimide | pH 7.4, 22°C | ~55 minutes | [1] |
| N-fluorophenylmaleimide | pH 7.4, 37°C | ~28 minutes | [1] |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | [1] |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | [1] |
Note: The data for N-phenylmaleimide provides a reasonable estimate for the stability of ethyl 4-maleimidobenzoate. The actual half-life of ethyl 4-maleimidobenzoate is expected to be slightly shorter due to the electron-withdrawing effect of the ethyl benzoate group.
Experimental Protocol: Minimizing Hydrolysis During Thiol-Maleimide Conjugation
This protocol provides a general workflow for performing a thiol-maleimide conjugation reaction while minimizing the hydrolysis of ethyl 4-maleimidobenzoate.
Caption: Recommended workflow for thiol-maleimide conjugation.
Detailed Steps:
-
Buffer Preparation: Prepare a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) with a pH between 6.5 and 7.5. Degas the buffer thoroughly to prevent oxidation of thiols.
-
Thiol-Containing Molecule Preparation: Dissolve your protein, peptide, or other thiol-containing molecule in the degassed conjugation buffer. If necessary, reduce any disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Maleimide Solution Preparation: Immediately before initiating the conjugation, prepare a concentrated stock solution (e.g., 10-20 mM) of ethyl 4-maleimidobenzoate in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the desired molar excess of the ethyl 4-maleimidobenzoate stock solution to the solution of the thiol-containing molecule. Perform the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a small excess of a low molecular weight thiol, such as L-cysteine or 2-mercaptoethanol, can be added.
-
Purification: Remove unreacted maleimide and other small molecules from the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterization: Analyze the final conjugate to determine the degree of labeling and confirm its integrity.
By carefully controlling the experimental conditions, particularly pH and the handling of the maleimide reagent, researchers can significantly reduce the impact of hydrolysis and achieve successful and reproducible conjugation results.
References
Technical Support Center: Troubleshooting Low Yield in Maleimide Conjugation Reactions
Welcome to the technical support center for maleimide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation, with a specific focus on resolving issues of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: My conjugation yield is significantly lower than expected. What are the most common culprits?
Low conjugation efficiency in maleimide reactions can often be traced back to a few key areas. Systematically investigating these potential causes can help identify and resolve the issue. The most common reasons for low yield include inactive reagents, unavailable reactive groups on your biomolecule, and suboptimal reaction conditions.[1]
-
Maleimide Inactivity: The maleimide group is highly susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH, which renders it unable to react with thiols.[1] It is crucial to prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[2][3]
-
Unavailable Thiol Groups: Maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). If the cysteine residues in your protein or peptide are forming disulfide bridges, they must be reduced to free thiols to be available for conjugation.[2][4] Additionally, free thiols can re-oxidize back to disulfide bonds, so it's important to use degassed buffers.[5]
-
Suboptimal Reaction pH: The pH of the reaction is critical. The optimal range for thiol-maleimide conjugation is between 6.5 and 7.5.[2][3] Outside this range, the reaction rate slows down, or side reactions become more prevalent.[6]
-
Incorrect Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction. A common starting point is a 10:1 to 20:1 molar ratio of maleimide to the thiol-containing molecule.[3][7]
Q2: How does pH affect my maleimide conjugation reaction, and what is the optimal range?
The pH of the reaction buffer is a critical parameter for both the efficiency and specificity of maleimide conjugations. The optimal pH range is between 6.5 and 7.5.[1][6]
-
Below pH 6.5: The reaction rate significantly decreases. This is because the thiol group (R-SH) is predominantly in its protonated form, which is less nucleophilic than the thiolate anion (R-S⁻) required for the reaction.[3][8]
-
Above pH 7.5: Two competing side reactions become problematic. Firstly, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[6] Secondly, the maleimide can start to react with primary amines, such as the side chain of lysine residues, leading to non-specific conjugation and a heterogeneous product.[6][9] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of maintaining the optimal pH for chemoselectivity.[2][3]
Troubleshooting Workflow
If you are experiencing low conjugation yield, follow this systematic troubleshooting workflow to identify the potential cause.
Caption: A decision tree for troubleshooting low maleimide conjugation yield.
Q3: My protein has disulfide bonds. How do I prepare it for maleimide conjugation?
Yes, if your protein's cysteine residues are involved in disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups for the conjugation to occur, as disulfide bonds do not react with maleimides.[2][4] Common reducing agents include Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT).[2]
-
TCEP is often preferred as it is a non-thiol-based reducing agent and does not need to be removed before adding the maleimide reagent.[10][11]
-
DTT is also a strong reducing agent, but it contains thiol groups. Therefore, any excess DTT must be removed from the protein solution before adding the maleimide reagent to prevent it from competing with the protein's thiols.[11][12] This is typically done using a desalting column or dialysis.[4][11]
Q4: I suspect my maleimide reagent has gone bad. How can I check its activity and how should I store it?
Maleimide reagents are sensitive to moisture and can hydrolyze over time, especially when in solution.[1][6]
-
Storage: Store maleimide-containing reagents according to the manufacturer's instructions, typically at -20°C in a desiccated environment.[4] For long-term storage, it is best to keep them as a dry powder. If you need to make a stock solution, use a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store it at -20°C for no longer than a month, protected from light.[1][9][12] Always allow the vial to warm to room temperature before opening to prevent condensation.[4]
-
Activity Check: To ensure your maleimide is active, always prepare fresh aqueous solutions immediately before use.[8] You can assess the activity of a maleimide by reacting it with an excess of a known thiol-containing compound like glutathione and then quantifying the unreacted thiol.[1]
Key Reaction Parameters and Side Reactions
Optimizing reaction conditions is crucial for maximizing yield and minimizing unwanted byproducts.
Table 1: Recommended Reaction Conditions for Maleimide Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability, minimizing side reactions.[2][3] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature for 1-4 hours is common; 4°C overnight can be used for sensitive proteins.[2][3] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | Dependent on the specific reactants and temperature.[2][13] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A molar excess of maleimide drives the reaction to completion.[3][7] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation.[2][3] |
| Buffer | PBS, HEPES, Tris (Thiol-free) | Avoid buffers containing competing nucleophiles like thiols (DTT) or primary amines (Tris at high concentrations).[3][6] |
Influence of pH on Maleimide Reactivity
The pH of the reaction medium dictates the primary reaction pathway for the maleimide group.
Caption: Relationship between pH and maleimide reaction pathways.
Q5: What are common side reactions in maleimide conjugations and how can I minimize them?
Besides the desired thiol addition, several side reactions can occur, reducing the yield of your target conjugate and leading to a heterogeneous product mixture.
-
Maleimide Hydrolysis: As previously mentioned, the maleimide ring can be opened by water, especially at a pH above 7.5, forming an unreactive maleamic acid.[6][8] To minimize this, perform the reaction within the optimal pH range of 6.5-7.5 and use freshly prepared maleimide solutions.[3]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the N-terminus of a protein or the side chain of lysine residues.[6][9] Sticking to the recommended pH range is the best way to ensure chemoselectivity for thiols.[3]
-
Retro-Michael Reaction (Deconjugation): The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione in a biological system.[7][8] This can lead to the transfer of the conjugated molecule to other thiols. To create a more stable linkage, the resulting thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0).[7]
-
Thiazine Rearrangement: If you are conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the initial conjugate rearranges to form a more stable six-membered thiazine ring.[14][15] This can complicate purification and characterization. If possible, avoid conjugation to an N-terminal cysteine or consider strategies like N-terminal acetylation to prevent this.[15]
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol is for determining the concentration of free sulfhydryl groups in a protein sample before conjugation.[10]
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Protein sample
-
Cysteine or other thiol standard for generating a standard curve
Procedure:
-
Prepare a standard curve using known concentrations of a thiol standard like cysteine.
-
Add a small volume of the protein sample to the Reaction Buffer.
-
Add the DTNB solution to the protein sample.
-
Incubate at room temperature for a few minutes.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of free thiols using the Beer-Lambert law and the standard curve. The molar extinction coefficient for the colored product is approximately 14,150 M⁻¹cm⁻¹.[10]
Protocol 2: Reduction of Protein Disulfide Bonds with TCEP
This protocol outlines a general procedure for reducing disulfide bonds in a protein to make cysteine residues available for conjugation.[4]
Materials:
-
Protein solution (1-10 mg/mL)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: e.g., PBS, pH 7.2-7.4, degassed
Procedure:
-
Dissolve the protein in the degassed Reaction Buffer.
-
Prepare a fresh stock solution of TCEP.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2][10]
-
Incubate the mixture at room temperature for 30-60 minutes.[1][4]
-
The reduced protein is now ready for the conjugation reaction. Since TCEP is a non-thiol reducing agent, its removal is not typically required before adding the maleimide.[11]
Protocol 3: General Maleimide Conjugation
This protocol provides a general method for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Reduced, thiol-containing protein (from Protocol 2 or naturally containing free thiols)
-
Maleimide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer: e.g., PBS, pH 7.2, degassed
-
Quenching reagent (optional): L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Ensure the protein is in the degassed Reaction Buffer at the desired concentration (e.g., 1-10 mg/mL).[3]
-
Immediately before use, prepare a concentrated stock solution of the maleimide reagent in anhydrous DMSO or DMF.[2]
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[1][7] Add the solution dropwise while gently stirring to avoid protein precipitation.[5]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light.[2]
-
(Optional) Quench the reaction by adding a small molecule thiol like L-cysteine to cap any unreacted maleimide groups.[2]
-
Purify the conjugate to remove unreacted reagents and byproducts using a suitable method like size-exclusion chromatography (SEC) or dialysis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. pharmiweb.com [pharmiweb.com]
Technical Support Center: Optimizing pH for Maleimide-Thiol Conjugation
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the pH for maleimide reactions with cysteine residues. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful and specific bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for a selective maleimide reaction with cysteine residues?
The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5][6][7][8] This range provides an excellent balance between reaction efficiency and selectivity. Within this window, the cysteine's thiol group is sufficiently deprotonated to its more reactive thiolate form, allowing for an efficient reaction, while minimizing undesirable side reactions.[5] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][3][5][9]
Q2: What are the consequences of performing the reaction outside the optimal pH range?
-
Below pH 6.5: The reaction rate slows down significantly. This is because the thiol group (pKa ~8.5) is predominantly in its protonated (-SH) form, which is less nucleophilic and thus less reactive toward the maleimide.[5][6][10]
-
Above pH 7.5: The selectivity of the reaction decreases. The maleimide group becomes more susceptible to hydrolysis, and it can begin to react with primary amines, such as the ε-amino group of lysine residues.[1][2][5][6][7]
Q3: What are the primary side reactions to consider, and how does pH influence them?
There are three main side reactions to be aware of, all of which are influenced by pH:
-
Maleimide Hydrolysis: The maleimide ring can be opened by water (hydrolysis) to form a non-reactive maleamic acid.[1][7] This reaction is accelerated at neutral to high pH and renders the maleimide incapable of reacting with thiols.[1][6][7] Therefore, it is crucial to use freshly prepared maleimide solutions.[3][7]
-
Reaction with Primary Amines: At pH values above 7.5, primary amines, like the side chain of lysine, become deprotonated and can react with the maleimide, leading to non-specific labeling and a loss of selectivity.[2][5][6][7]
-
Thiazine Rearrangement: When labeling a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[6][10][11] This side reaction is more prominent at physiological or higher pH.[11][12] To minimize this, performing the conjugation at a more acidic pH (around 6.5) is recommended.[10][11]
Q4: My protein's cysteine residues are involved in disulfide bonds. What should I do?
Maleimides only react with free sulfhydryl (-SH) groups, not with oxidized disulfide bonds.[2][13][14] Therefore, you must first reduce the disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent because it is effective and does not contain a thiol group, meaning it does not need to be removed before adding the maleimide reagent.[2][8] If you use a thiol-containing reducing agent like Dithiothreitol (DTT), it is critical to remove it completely before starting the conjugation, as it will compete with the protein's thiols.[2][8]
Q5: Which buffers are recommended for the conjugation reaction?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided their pH is adjusted to the optimal 6.5-7.5 range.[13][14] It is essential to use degassed buffers to prevent the re-oxidation of free thiols back to disulfide bonds.[3][13][14] Ensure the buffer does not contain any nucleophilic or thiol-containing components.[3]
Q6: How can I stop (quench) the reaction once it is complete?
To stop the reaction and cap any unreacted maleimide groups, you can add a small-molecule thiol such as L-cysteine or β-mercaptoethanol to the reaction mixture.[3][7] This prevents the remaining reactive maleimide from labeling other molecules in downstream applications.
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Major Potential Side Reactions |
| < 6.5 | Slow | High | Thiazine rearrangement (for N-terminal Cys) can still occur |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Reaction with primary amines (e.g., lysine), Maleimide hydrolysis[5] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugate Formation | Incorrect Buffer pH: The pH is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer using a calibrated pH meter and adjust as necessary.[3][10] |
| Hydrolysis of Maleimide Reagent: The maleimide has been inactivated by exposure to water. | Prepare a fresh stock solution of the maleimide reagent in an anhydrous solvent (e.g., DMSO or DMF) immediately before use. Avoid storing maleimides in aqueous solutions.[3][9][10] | |
| Oxidation of Thiol Groups: The cysteine residues on the biomolecule have formed disulfide bonds. | Degas all buffers thoroughly to remove dissolved oxygen.[3] If necessary, pre-treat the protein with a reducing agent like TCEP.[2] | |
| Insufficient Molar Excess of Maleimide: Not enough maleimide reagent to label the available thiols. | Optimize the molar ratio of the maleimide reagent to the biomolecule. A 10- to 20-fold molar excess of the maleimide is a common starting point.[3][9] | |
| Presence of Unexpected Byproducts | Reaction with Primary Amines: The pH was too high (>7.5), leading to non-specific labeling of lysine residues. | Ensure the reaction pH does not exceed 7.5.[10] Purify the conjugate using a method that can resolve species with different charges, such as ion-exchange chromatography. |
| Thiazine Rearrangement: Labeling an N-terminal cysteine at neutral or basic pH. | Perform the conjugation at a more acidic pH (e.g., 6.5) to keep the N-terminal amine protonated and less nucleophilic.[6][12] | |
| Precipitation During Reaction | Poor Solubility of Reagents: The maleimide reagent or the biomolecule is not fully dissolved. | First, dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF. Add this stock solution to the aqueous protein solution. Keep the final organic solvent concentration low (typically <10%) to avoid protein denaturation.[3] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol is for proteins where target cysteines are in disulfide bonds.
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[13][14]
-
Add TCEP: Prepare a fresh stock solution of TCEP in the same degassed buffer. Add TCEP to the protein solution to a final concentration that is a 20-100 fold molar excess over the protein.
-
Incubate: Incubate the mixture at room temperature for 30-60 minutes.[9] The protein is now reduced and ready for conjugation without needing to remove the TCEP.
Protocol 2: General Maleimide Labeling of a Protein
-
Prepare Protein: Ensure your protein is in a suitable, degassed buffer at pH 6.5-7.5 and that target cysteines are reduced (see Protocol 1 if necessary).
-
Prepare Maleimide Stock: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2]
-
Perform Conjugation: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[2] Add the maleimide solution slowly while gently stirring.
-
Incubate: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[2] Protect the reaction from light if the label is light-sensitive.
-
Quench Reaction (Optional): To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM.[3]
Protocol 3: Purification of the Labeled Protein
-
Select Method: Choose a purification method to remove unreacted maleimide and any quenching reagents. Common methods include:
Visualizations
Caption: Mechanism of the thiol-maleimide reaction forming a stable thioether bond.
Caption: Troubleshooting workflow for diagnosing low maleimide conjugation yield.
Caption: The impact of pH on the outcome of maleimide reactions with proteins.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
side reactions of maleimide linkers and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during bioconjugation experiments using maleimide linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide linkers?
A1: The most common side reactions are:
-
Hydrolysis: The maleimide ring can be opened by water, a reaction that is significantly accelerated at neutral to high pH. This can happen to the unreacted maleimide linker, rendering it inactive, or to the thiosuccinimide conjugate after it has formed.[1][2]
-
Reaction with Amines: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines, such as the side chain of lysine residues, at pH values above 7.5.[1][3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3][4]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible. In a thiol-rich environment, such as in vivo with glutathione, the conjugated payload can be transferred to other molecules, leading to off-target effects. This is a significant challenge for antibody-drug conjugates (ADCs).[5]
-
Thiazine Rearrangement: When a maleimide is conjugated to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo rearrangement to form a stable six-membered thiazine ring.[2][6] This reaction is more rapid at higher pH.[2][7]
Q2: What is the optimal pH for maleimide conjugation and why?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][3][4] This range offers the best balance between reaction rate and selectivity. Below pH 6.5, the reaction rate slows down because the thiol group is less likely to be in its more reactive thiolate anion form.[4] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with primary amines like lysine.[1][3][4]
Q3: How can I improve the in-vivo stability of my maleimide conjugate?
A3: To improve in-vivo stability and prevent payload loss from the retro-Michael reaction, several strategies can be employed:
-
Post-conjugation Hydrolysis: After the initial conjugation, the pH of the solution can be raised to 8.5-9.0 to intentionally hydrolyze the thiosuccinimide ring. The resulting ring-opened succinamic acid thioether is stable and not susceptible to the retro-Michael reaction.[5]
-
Use of Next-Generation Maleimides:
-
N-Aryl Maleimides: These form conjugates where the thiosuccinimide ring hydrolyzes more rapidly, leading to a stable, ring-opened structure that prevents the retro-Michael reaction.[5][8]
-
Dibromomaleimides: These reagents can react with two thiols, for example, by re-bridging a native disulfide bond in a protein, which can lead to more stable conjugates.
-
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
| Potential Cause | Explanation | Solution |
| Hydrolyzed Maleimide Reagent | The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH, rendering it inactive. | Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[9][10] |
| Inaccessible or Oxidized Thiols | The target cysteine residues on the protein may be buried within its structure or have formed disulfide bonds, which are unreactive towards maleimides. | Perform a pre-reduction step using a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[9][10] |
| Incorrect Reaction pH | The pH is outside the optimal 6.5-7.5 range. A lower pH slows the reaction, while a higher pH increases hydrolysis and amine side reactions. | Use a calibrated pH meter to ensure the reaction buffer (e.g., PBS, HEPES) is within the optimal pH range.[4] |
| Insufficient Molar Ratio of Maleimide | The concentration of the maleimide linker is too low to drive the reaction to completion. | Start with a 10-20 fold molar excess of the maleimide linker relative to the protein and optimize as needed.[9] |
Problem 2: Presence of Unexpected Side Products
| Potential Cause | Explanation | Solution |
| Reaction with Primary Amines | The reaction pH was above 7.5, leading to a loss of selectivity and reaction with lysine residues. | Strictly maintain the reaction pH between 6.5 and 7.5.[1][3][4] |
| Thiazine Rearrangement | Conjugation to an N-terminal cysteine can lead to a rearrangement to a more stable thiazine structure. | If this is undesirable, perform the conjugation at a more acidic pH (around 6.5) to keep the N-terminal amine protonated and less nucleophilic. Alternatively, if stability is desired, this rearrangement can be encouraged.[2] |
Problem 3: Conjugate is Unstable and Loses Payload
| Potential Cause | Explanation | Solution |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond is reversible and the payload is being transferred to other thiols (e.g., glutathione in plasma). | After conjugation, intentionally hydrolyze the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a stable, ring-opened structure. Alternatively, use next-generation maleimides like N-aryl maleimides which form more stable conjugates.[5] |
Data Presentation
Table 1: Effect of pH on Maleimide Reactions
| pH Range | Reaction with Thiols | Reaction with Amines | Maleimide Hydrolysis | Selectivity for Thiols |
| < 6.5 | Slow | Negligible | Slow | High |
| 6.5 - 7.5 | Optimal | Very Slow | Moderate | High (Thiol reaction is ~1000x faster than with amines at pH 7.0)[1][3][4] |
| > 7.5 | Fast | Increases Significantly | Fast | Decreased |
Table 2: Comparative Stability of Maleimide-Thiol Conjugates
| Maleimide Type | Conjugate Stability Feature | Half-life of Conjugate |
| Traditional N-Alkyl Maleimide | Prone to retro-Michael reaction and thiol exchange. | Can be as low as a few hours in the presence of high concentrations of other thiols. |
| N-Aryl Maleimide | Accelerated hydrolysis of the thiosuccinimide ring forms a stable, ring-opened structure that prevents retro-Michael addition.[5][8] | Significantly more stable than N-alkyl maleimide conjugates in plasma/serum.[5] |
| Hydrolyzed Thiosuccinimide | The ring-opened succinamic acid thioether is resistant to the retro-Michael reaction. | Half-lives of over two years have been reported for intentionally hydrolyzed conjugates.[11] |
| Thiazine Linker (from N-terminal Cys) | The six-membered ring structure is more stable than the initial thiosuccinimide adduct. | Over 20 times less susceptible to glutathione adduct formation compared to the standard thioether conjugate.[11] |
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
-
Protein Preparation: Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH between 7.0 and 7.5 to a final concentration of 1-10 mg/mL.[9][10]
-
Reduction of Disulfide Bonds (Optional): If necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce disulfide bonds.[9][10]
-
Maleimide Stock Solution Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous solvent such as DMSO or DMF to a stock concentration of 10 mM.[9][10]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point). Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[9]
-
Quenching (Optional): To stop the reaction, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to quench any unreacted maleimide. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess unreacted maleimide and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
Protocol 2: RP-HPLC-MS Analysis of Maleimide Conjugation
-
Sample Preparation: At various time points during the conjugation reaction, take an aliquot of the reaction mixture and quench it by adding an equal volume of 1% trifluoroacetic acid (TFA) or formic acid in water.
-
HPLC System: Use a reverse-phase HPLC system with a C4 or C18 column suitable for protein separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA or formic acid in water.
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes at a flow rate appropriate for the column.
-
Detection:
-
UV Detection: Monitor the elution profile at 280 nm for the protein and at a specific wavelength for the maleimide-containing payload if it has a chromophore.
-
Mass Spectrometry (MS) Detection: Couple the HPLC to a mass spectrometer to identify the masses of the eluting species. The unreacted protein, the desired conjugate, and any side products (e.g., hydrolyzed maleimide, amine-linked product) will have different masses.
-
-
Data Analysis: Integrate the peak areas from the UV chromatogram to quantify the percentage of conjugated and unconjugated protein. Use the MS data to confirm the identity of each peak. A successful conjugation will show a decrease in the peak corresponding to the unconjugated protein and an increase in a new peak with the expected mass of the conjugate. Side products will appear as additional peaks with their corresponding masses.
Mandatory Visualizations
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Logical relationship for improving conjugate stability.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purifying N-(4-ethoxycarbonylphenyl)maleimide Conjugates
Welcome to the technical support center for N-(4-ethoxycarbonylphenyl)maleimide conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the purification of these specific conjugates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your N-(4-ethoxycarbonylphenyl)maleimide conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Conjugate | Incomplete reaction. | Ensure the reaction pH is maintained between 6.5 and 7.5 for optimal maleimide reactivity with thiols.[1] Use a 10-20 fold molar excess of the maleimide reagent.[1] If applicable, confirm complete reduction of disulfide bonds in your protein or peptide using a reducing agent like TCEP.[1][2] |
| Hydrolysis of the N-(4-ethoxycarbonylphenyl)maleimide reagent before conjugation. | Prepare the maleimide solution in an anhydrous solvent like DMSO or DMF immediately before use.[1][2] Avoid aqueous storage of the maleimide reagent. | |
| Loss of conjugate during purification. | Optimize your purification method. For large biomolecules, size-exclusion chromatography (SEC) or dialysis are effective at removing small molecule impurities.[1][2][3] For smaller molecules or to separate different conjugate species, reversed-phase HPLC (RP-HPLC) may be more suitable. | |
| Presence of Multiple Peaks/Species in Chromatogram | Heterogeneous conjugation (multiple sites of attachment). | If site-specificity is crucial, consider protein engineering to introduce a single, highly accessible cysteine residue. |
| Presence of unreacted protein/peptide and maleimide. | Increase the molar excess of the maleimide reagent to drive the reaction to completion. After the reaction, quench any unreacted maleimide with a small molecule thiol like L-cysteine or β-mercaptoethanol before purification.[] | |
| Hydrolysis of the thiosuccinimide ring in the conjugate. | This is an expected and often desirable outcome for N-aryl maleimide conjugates as it can lead to a more stable product.[5][6][7] The hydrolyzed product will have a different retention time. If a homogeneous population of the hydrolyzed form is desired, the pH of the reaction can be adjusted to pH 8-9 after the initial conjugation to promote hydrolysis.[8] | |
| Thiazine rearrangement (for conjugates with N-terminal cysteines). | This side reaction is more prevalent at higher pH.[7] If possible, perform the conjugation at a lower pH (around 6.5) or consider acetylating the N-terminal amine to prevent this rearrangement. | |
| Conjugate Instability (Loss of Payload) | Retro-Michael reaction leading to deconjugation. | N-aryl maleimide conjugates, like those from N-(4-ethoxycarbonylphenyl)maleimide, are known to form more stable thiosuccinimide linkages that are less prone to deconjugation compared to N-alkyl maleimides.[6][7] Promoting the hydrolysis of the thiosuccinimide ring post-conjugation can further enhance stability.[5][6] |
| Oxidation of the thioether bond. | Ensure all buffers are degassed to minimize oxygen content.[9] The inclusion of a chelating agent like EDTA in the buffers can help prevent metal-catalyzed oxidation.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating with N-(4-ethoxycarbonylphenyl)maleimide?
The optimal pH for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1] In this range, the thiol is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as hydrolysis of the maleimide and reaction with primary amines (e.g., lysine residues), which becomes more significant at a pH above 7.5.[10]
Q2: How can I remove unreacted N-(4-ethoxycarbonylphenyl)maleimide after the conjugation reaction?
For macromolecular conjugates such as proteins and antibodies, size-exclusion chromatography (SEC) using desalting columns or dialysis are effective methods for removing small, unreacted molecules.[1][2][3] For smaller peptide conjugates, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the conjugate from the unreacted maleimide and other impurities.[9]
Q3: I see two peaks for my conjugate on my chromatogram. What could be the cause?
This is often due to the hydrolysis of the thiosuccinimide ring within the conjugate. The initial thioether adduct and its ring-opened (hydrolyzed) form will have different polarities and thus different retention times on a chromatography column. For N-aryl maleimides, this hydrolysis can be relatively rapid and is often considered a positive outcome as it leads to a more stable conjugate that is resistant to retro-Michael deconjugation.[5][6]
Q4: How does the stability of N-(4-ethoxycarbonylphenyl)maleimide conjugates compare to other maleimide conjugates?
N-(4-ethoxycarbonylphenyl)maleimide is an N-aryl maleimide. Conjugates formed from N-aryl maleimides generally exhibit enhanced stability compared to those from N-alkyl maleimides.[6][7] The electron-withdrawing nature of the aryl group accelerates the hydrolysis of the thiosuccinimide ring post-conjugation, leading to a stabilized, ring-opened structure that is less susceptible to thiol exchange reactions (deconjugation).[5][7]
Comparative Stability Data for N-Aryl vs. N-Alkyl Maleimide Conjugates
| Maleimide Type | Condition | % Deconjugation / Half-life of Hydrolysis | Reference |
| N-Alkyl Maleimide | Mouse Serum | 35-67% deconjugation over 7 days | [11] |
| N-Aryl Maleimide (N-Phenyl) | Mouse Serum | <20% deconjugation over 7 days | [11] |
| N-Alkyl Thiosuccinimide | pH 7.4, 37°C | t½ of hydrolysis = 27 hours | [6] |
| N-Aryl Thiosuccinimide | pH 7.4, 37°C | t½ of hydrolysis = 1.5 hours | [6] |
| N-Fluorophenyl Thiosuccinimide | pH 7.4, 37°C | t½ of hydrolysis = 0.7 hours | [6] |
Q5: What analytical techniques are best for assessing the purity of my conjugate?
A combination of techniques is often recommended. High-performance liquid chromatography (HPLC), particularly size-exclusion (SEC-HPLC) and reversed-phase (RP-HPLC), is excellent for determining purity and quantifying different species. Mass spectrometry (MS) is crucial for confirming the identity and mass of the conjugate, and for determining the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates. SDS-PAGE can also be used to visualize the successful conjugation to proteins.[]
Experimental Protocols
Protocol 1: General Conjugation of N-(4-ethoxycarbonylphenyl)maleimide to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5) to a concentration of 1-10 mg/mL.[9]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine).[2] Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed prior to conjugation.
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Quenching (Optional but Recommended):
-
To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM.[] Incubate for 15-30 minutes.
-
Protocol 2: Purification of the Conjugate using Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate a desalting SEC column (e.g., a PD-10 or Zeba™ Spin Desalting Column) with degassed PBS, pH 7.4, according to the manufacturer's instructions.[1]
-
-
Sample Loading:
-
Apply the quenched reaction mixture from Protocol 1 to the equilibrated column.
-
-
Elution:
-
Elute the conjugate with the equilibration buffer. The protein conjugate will elute in the void volume, while smaller molecules like unreacted maleimide and quenching agent will be retained.[1]
-
-
Fraction Collection and Analysis:
-
Collect the fractions containing the purified conjugate.
-
Measure the protein concentration (e.g., by absorbance at 280 nm) and assess purity using HPLC and/or SDS-PAGE.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of N-(4-ethoxycarbonylphenyl)maleimide conjugates.
Caption: Troubleshooting decision tree for purifying N-(4-ethoxycarbonylphenyl)maleimide conjugates.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. biotium.com [biotium.com]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
strategies to reduce non-specific binding of maleimide reagents
Welcome to the technical support center for maleimide-based bioconjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help minimize non-specific binding and optimize your conjugation strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of maleimide reagents?
Non-specific binding refers to the unintended reaction of the maleimide group with molecules other than the target thiol (sulfhydryl) group on a cysteine residue. The primary cause of this is the reaction of maleimides with primary amines, such as the side chain of lysine, which becomes significant at pH values above 7.5.[1][2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2][3][4][5][6] Non-specific binding can also refer to issues arising from the instability of the conjugate, where the payload is released and binds to off-target molecules.[1]
Q2: What is the optimal pH for maleimide-thiol conjugation to ensure specificity?
The ideal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][6][7][8] Within this range, the reaction is highly selective for thiol groups.[5][7]
-
Below pH 6.5: The reaction rate slows considerably because the concentration of the reactive thiolate anion (R-S⁻) is reduced.[2][9]
-
Above pH 7.5: The risk of side reactions increases significantly. These include reaction with primary amines (e.g., lysine residues) and hydrolysis of the maleimide ring itself into a non-reactive maleamic acid.[2][3][7][9]
Q3: My maleimide reagent isn't labeling my protein. What are the likely causes?
Several factors can lead to poor or no conjugation yield:
-
Maleimide Hydrolysis: Maleimides are unstable in aqueous solutions and can hydrolyze, especially at pH > 7.5, rendering them inactive.[2][3][4] Always prepare aqueous solutions of maleimide reagents immediately before use. For storage, dissolve the maleimide in an anhydrous solvent like DMSO or DMF.[3][4]
-
Oxidized Thiols: The target cysteine residues on your protein may have formed disulfide bonds, which are unreactive towards maleimides.[1] It may be necessary to pre-reduce the protein with a disulfide-reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][7]
-
Inaccessible Thiols: The target cysteine may be buried within the protein's structure and therefore inaccessible to the maleimide reagent.
-
Incorrect Buffer Composition: Buffers containing thiol compounds like dithiothreitol (DTT) or β-mercaptoethanol (BME) will compete with the target protein for reaction with the maleimide.[7][9] TCEP is a non-thiol reducing agent and does not need to be removed before conjugation.[7]
Q4: How do I stop the conjugation reaction and remove excess maleimide reagent?
To stop the reaction, you should add a "quenching" agent, which is a small molecule containing a free thiol.[10][11] This agent rapidly reacts with and deactivates any remaining maleimide groups, preventing them from causing off-target reactions in subsequent steps.[10][11] Following quenching, the conjugate must be purified to remove the excess quenching agent and other byproducts.[2][10]
Common Quenching Agents:
Common Purification Methods:
Q5: My antibody-drug conjugate (ADC) is unstable and losing its payload. How can I improve its stability?
The thioether bond formed during maleimide conjugation can be reversible through a retro-Michael reaction, especially in thiol-rich environments like blood plasma.[1][11][12][13] This can lead to premature drug release.[11][13] To improve stability:
-
Induce Hydrolysis: After conjugation, adjust the pH of the conjugate solution to 8.5-9.0 and incubate. This intentionally hydrolyzes the thiosuccinimide ring, creating a stable, ring-opened structure that is resistant to the retro-Michael reaction.[1][14]
-
Use Next-Generation Maleimides (NGMs): Specialized maleimides, such as those with dihalo-substitutions, are designed to be more stable or to undergo rapid, stabilizing hydrolysis after conjugation.[1][15]
Section 2: Troubleshooting Guides
Guide 1: Low or No Conjugation Yield
If you are experiencing poor conjugation efficiency, use the following workflow to diagnose the potential cause.
Guide 2: High Non-Specific Binding or Background Signal
High background can obscure results, particularly in assays like ELISA or Western blotting. Use this decision tree to identify and solve the issue.
Section 3: Data Presentation & Key Parameters
Table 1: Impact of pH on Maleimide Reactions
| pH Range | Thiol-Maleimide Reaction Rate | Reaction with Primary Amines | Maleimide Hydrolysis Rate | Recommendation |
| < 6.5 | Slower | Very Low | Low | Use if substrate is unstable at higher pH, but expect longer reaction times.[1][2] |
| 6.5 - 7.5 | Optimal | Very Low (Thiol reaction is ~1000x faster) [2][4] | Low to Moderate | Recommended range for maximal specificity and efficiency. [1][3][7] |
| > 7.5 | Fast | Significant & Competitive[1][2][7] | High[2][7] | Avoid this range to prevent non-specific labeling and reagent inactivation.[9] |
Table 2: Common Quenching Agents
| Quenching Agent | Typical Stock Solution | Recommended Final Concentration | Notes |
| L-Cysteine | 1 M in reaction buffer | 10-50 mM[1] | A common and effective choice.[10][11] |
| 2-Mercaptoethanol (BME) | 1 M in reaction buffer | 10-50 mM | Potent quencher with a strong odor.[10][11] |
| Dithiothreitol (DTT) | 1 M in reaction buffer | 10-50 mM | Contains two thiol groups.[10][11] |
Section 4: Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general workflow for labeling a thiol-containing protein with a maleimide reagent.
Materials:
-
Thiol-Containing Protein: 1-10 mg/mL in reaction buffer.
-
Maleimide Reagent: As a 10-20 mM stock solution in anhydrous DMSO or DMF.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 6.5-7.5, degassed.[9]
-
(Optional) Reducing Agent: TCEP hydrochloride.
-
(Optional) Chelating Agent: EDTA.[7]
-
Quenching Agent: L-cysteine or 2-mercaptoethanol.[10]
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette.[10]
Methodology:
-
Prepare Protein: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 5-10 fold molar excess over the protein and incubate at room temperature for 30-60 minutes.[1] TCEP does not need to be removed before adding the maleimide reagent.[1][7]
-
Prepare Maleimide Solution: Immediately before use, prepare a concentrated stock solution of the maleimide reagent in anhydrous DMSO or DMF.[3]
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add a stock solution of a quenching agent (e.g., 1 M L-cysteine) to the reaction mixture to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes at room temperature to deactivate any unreacted maleimide.[1]
-
Purify Conjugate: Remove the excess maleimide reagent and quenching agent from the conjugate by size-exclusion chromatography or dialysis.[2][10]
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
This protocol is for increasing the stability of the thioether linkage, which is particularly important for ADCs intended for in vivo use.[1][14]
Methodology:
-
Confirm Conjugation and Quenching: Ensure the primary conjugation and subsequent quenching steps are complete. The conjugate can be in a purified or semi-purified state.[11]
-
Adjust pH: Increase the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer) or by careful addition of a dilute base.[1][11]
-
Incubate: Incubate the solution at room temperature or 37°C for 2-4 hours. Monitor the hydrolysis of the succinimide ring if analytical methods are available.
-
Re-equilibrate: After incubation, exchange the buffer back to a neutral pH (e.g., PBS pH 7.4) for storage or downstream applications.
Section 5: Alternative Chemistries
While maleimide chemistry is powerful, its limitations, particularly regarding conjugate stability, have led to the development of alternatives.[12][13]
Table 3: Comparison of Maleimide Chemistry and Alternatives
| Conjugation Chemistry | Resulting Linkage | Linkage Stability | Key Advantages | Key Disadvantages |
| Maleimide-Thiol | Thiosuccinimide Ether | Moderate; susceptible to retro-Michael reaction[11][12][13] | Rapid kinetics, high thiol specificity at pH 6.5-7.5.[4][8] | Reversibility can lead to payload loss in vivo; maleimide can hydrolyze.[1][11][13] |
| Vinyl Sulfone | Sulfone Thioether | High (Irreversible) | Forms a very stable bond; direct replacement for maleimides.[12] | Slower reaction rates compared to maleimides. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole | Very High (Irreversible) | Bioorthogonal (no reaction with native functional groups), highly stable.[13] | Requires introduction of azide and alkyne handles into the molecules.[13] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Dihydropyridazine | Very High (Irreversible) | Extremely fast kinetics, bioorthogonal.[13] | Requires introduction of a diene and dienophile.[13] |
| Sortase-Mediated Ligation | Native Amide Bond | Very High | Forms a native peptide bond, highly site-specific.[12] | Requires specific recognition sequences (e.g., LPXTG) and an enzyme.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
how to confirm successful conjugation to ethyl 4-maleimidobenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the successful conjugation of molecules to ethyl 4-maleimidobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a thiol-containing molecule to ethyl 4-maleimidobenzoate?
A1: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly chemoselective for thiol groups over other nucleophilic groups like amines.[1][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with amines, which can lead to lower yields of the desired conjugate and the formation of byproducts.[4][6]
Q2: My ethyl 4-maleimidobenzoate reagent has poor solubility in my aqueous reaction buffer. What should I do?
A2: It is common for maleimide-containing reagents like ethyl 4-maleimidobenzoate to have limited solubility in aqueous buffers. The recommended approach is to first dissolve the reagent in a minimal amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[1][7] This stock solution can then be added to the aqueous solution of your thiol-containing biomolecule. It is advisable to keep the final concentration of the organic co-solvent in the reaction mixture low (typically below 10% v/v) to avoid potential denaturation of the biomolecule.[1]
Q3: Do I need to reduce my protein's disulfide bonds before conjugation?
A3: Yes, if the cysteine residues in your protein are involved in disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups for the conjugation to occur.[1][7] Maleimides do not react with disulfide bonds.[1][7] Common reducing agents include Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT).[1][4] If you use DTT, it is crucial to remove it from the protein solution before adding the ethyl 4-maleimidobenzoate, as the thiols in DTT will compete with the protein's thiols for reaction with the maleimide.[1][4] TCEP does not contain a thiol group and therefore does not require removal before the conjugation reaction.[4]
Q4: How can I stop the conjugation reaction and handle unreacted maleimide groups?
A4: To quench the reaction and cap any unreacted maleimide groups, you can add a small molecule containing a thiol group, such as L-cysteine or β-mercaptoethanol, in excess.[1][8] This will prevent the unreacted ethyl 4-maleimidobenzoate from conjugating to other molecules in downstream applications.[1] The reaction mixture should be incubated for 15-30 minutes at room temperature after adding the quenching agent.[8]
Troubleshooting Guide
Problem: Low or No Conjugate Formation
| Possible Cause | Recommended Solution |
| Hydrolysis of Ethyl 4-maleimidobenzoate | Prepare a fresh stock solution of ethyl 4-maleimidobenzoate in anhydrous DMSO or DMF immediately before use. Ensure the reaction buffer pH is strictly between 6.5 and 7.5. Avoid prolonged storage of the reagent in aqueous solutions.[1][2] |
| Oxidation of Thiol Groups on Biomolecule | Degas all buffers to remove dissolved oxygen. Consider performing the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon).[1][7] |
| Incorrect Buffer Composition | Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers. Avoid buffers containing primary amines (e.g., Tris) or thiols.[1] |
| Insufficient Molar Excess of Maleimide Reagent | Optimize the molar ratio of ethyl 4-maleimidobenzoate to the biomolecule. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[1][8] |
| Presence of Competing Thiols | If using a reducing agent like DTT, ensure it is completely removed before adding the maleimide reagent.[1][4] |
Problem: Conjugate Instability and Heterogeneity
| Possible Cause | Explanation & Solution |
| Retro-Michael Reaction | The thioether bond formed can be reversible, leading to deconjugation. This is a concern in environments with high concentrations of other thiols.[6] |
| Hydrolysis of the Succinimide Ring | The succinimide ring can undergo irreversible hydrolysis, creating two isomeric products and leading to heterogeneity. This is accelerated at pH values above 7.5.[6] |
| Thiazine Rearrangement | For peptides with an N-terminal cysteine, a side reaction can occur where the succinimidyl thioether rearranges to a six-membered thiazine structure, especially at neutral or basic pH.[9] To avoid this, perform the conjugation under acidic conditions if possible. |
Experimental Workflows and Protocols
General Conjugation Workflow
Caption: General workflow for conjugation to ethyl 4-maleimidobenzoate.
Protocol 1: General Conjugation to a Protein
-
Protein Preparation : Dissolve the thiol-containing protein in a degassed, amine-free buffer (e.g., PBS) at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.[10]
-
Reduction (if necessary) : If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[2][10] If using DTT, it must be removed by a desalting column before proceeding.[4][11]
-
Maleimide Reagent Preparation : Immediately before use, dissolve ethyl 4-maleimidobenzoate in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[10]
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the ethyl 4-maleimidobenzoate stock solution to the protein solution.[1][8] Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Quenching : To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM.[1]
-
Purification : Remove unreacted ethyl 4-maleimidobenzoate and other small molecules by size-exclusion chromatography (SEC) or dialysis.[1] For higher purity, HPLC-based methods can be used.[1]
Confirmation of Successful Conjugation
Several analytical techniques can be used to confirm successful conjugation. The choice of method depends on the information required and the available instrumentation.[12]
Analytical Technique Comparison
| Technique | Primary Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirmation of conjugation, determination of drug-to-antibody ratio (DAR). | Unambiguous mass determination, high sensitivity.[12] | Can be complex to operate and interpret data. |
| HPLC (RP-HPLC, HIC, SEC) | Estimation of conjugation efficiency, purity assessment, separation of conjugated species. | Robust methods for purity and DAR estimation, widely accessible. | May not provide absolute mass, resolution can be limited.[13] |
| ¹H NMR Spectroscopy | Structural confirmation of the conjugate. | Provides detailed structural information. | Requires higher sample concentrations, can be complex for large biomolecules. |
| UV/Vis Spectroscopy | Estimation of the degree of labeling (DOL) or DAR. | Simple, rapid, and widely accessible.[8] | Provides an average value, not a distribution; requires distinct chromophores.[8] |
Protocol 2: Analysis by Mass Spectrometry
-
Sample Preparation : Prepare the conjugate sample for analysis. This may involve buffer exchange or desalting to ensure compatibility with the mass spectrometer.
-
Mass Analysis : Acquire the mass spectrum of the conjugate. An increase in mass corresponding to the addition of the ethyl 4-maleimidobenzoate moiety confirms conjugation. For example, labeling with a molecule can result in a specific mass shift.[14]
-
Data Interpretation : Compare the observed mass with the theoretical mass of the conjugate. For heterogeneous samples like antibody-drug conjugates, mass spectrometry can reveal the distribution of different drug-loaded species.[15]
Protocol 3: Analysis by RP-HPLC
-
Sample Preparation : Prepare the conjugate sample for injection. This may involve dilution or filtration.
-
HPLC System and Column : Use a C18 reverse-phase HPLC column.[6]
-
Mobile Phase and Gradient : A typical mobile phase consists of water and acetonitrile, both containing 0.1% TFA. A linear gradient from high aqueous content to high organic content is used for elution.[6]
-
Detection : Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for proteins).[6]
-
Data Analysis : Successful conjugation will result in a new peak with a different retention time compared to the unconjugated starting material. The peak area can be used to quantify the extent of conjugation.[6]
Expected ¹H NMR Spectral Changes
Upon successful conjugation of a thiol to the maleimide group of ethyl 4-maleimidobenzoate, the most significant change in the ¹H NMR spectrum is the disappearance of the sharp singlet corresponding to the two vinyl protons of the maleimide double bond.[16] This peak typically appears around 6.8-7.0 ppm.[16][17] New signals corresponding to the protons of the newly formed succinimide ring will appear.
| Group | Typical ¹H NMR Chemical Shift (ppm) | Observation After Conjugation |
| Maleimide Protons (-CH=CH-) | ~6.8-7.0 (singlet) | Disappears |
| Succinimide Ring Protons | Appear in the upfield region | New peaks appear |
Logical Flow for Troubleshooting Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
optimizing storage conditions for ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound?
For long-term storage, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere at -20°C, protected from light and moisture.
What are the primary degradation pathways for this compound?
The two main degradation pathways that can affect the stability and reactivity of the maleimide group are:
-
Hydrolysis: The maleimide ring can undergo hydrolysis, where the ring is opened by a water molecule to form a maleamic acid derivative. This derivative is unreactive towards thiols, leading to a loss of conjugation capability. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Retro-Michael Reaction (Thiol Exchange): After the maleimide has been conjugated to a thiol-containing molecule, the reaction can be reversible. This can lead to the transfer of the this compound moiety to other thiol-containing species present in the solution.
How does pH affect the stability of the maleimide group?
The stability of the maleimide group is highly pH-dependent. Hydrolysis of the maleimide ring is accelerated at neutral to alkaline pH (pH > 7). For reactions involving thiol conjugation, a pH range of 6.5-7.5 is generally recommended as a compromise between the rate of the desired conjugation reaction and the rate of the undesired hydrolysis.
Can I store the compound in solution?
It is not recommended to store this compound in aqueous solutions for extended periods due to the risk of hydrolysis. If a stock solution is required, it should be prepared fresh in a dry, biocompatible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and stored at -20°C or -80°C for short-term use. Aliquoting the stock solution can help to avoid multiple freeze-thaw cycles.
How should I handle the compound upon removal from storage?
When removing the compound from cold storage, it is crucial to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could lead to hydrolysis.
Troubleshooting Guide
Problem: Loss of reactivity of the maleimide group in conjugation experiments.
-
Possible Cause: Hydrolysis of the maleimide ring.
-
Solution:
-
Ensure the compound is stored as a dry solid under the recommended conditions.
-
When preparing solutions, use anhydrous solvents.
-
For aqueous reactions, prepare the solution of the maleimide compound immediately before use.
-
Maintain the pH of the reaction mixture within the optimal range of 6.5-7.5.
-
Perform reactions at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Problem: Inconsistent or unexpected results in conjugation experiments.
-
Possible Cause: Degradation of the compound due to improper handling.
-
Solution:
-
Review the handling procedures. Always allow the container to warm to room temperature before opening.
-
Minimize the exposure of the solid compound and its solutions to ambient air and moisture.
-
Use fresh, high-purity solvents for preparing solutions.
-
Quantitative Data Summary
The following table summarizes the key parameters for the storage and handling of this compound.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C | Minimizes degradation reactions. |
| Storage Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and moisture ingress. |
| Physical Form for Storage | Solid | More stable than solutions. |
| Recommended Solvents for Stock Solutions | Anhydrous DMSO, Anhydrous DMF | Minimizes hydrolysis. |
| pH for Aqueous Reactions | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to assess the hydrolytic stability of the compound in a buffered solution.
1. Materials:
- This compound
- Anhydrous DMSO or DMF
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- High-performance liquid chromatography (HPLC) system with a UV detector
- Appropriate HPLC column (e.g., C18)
2. Procedure:
- Prepare a stock solution: Accurately weigh a small amount of the compound and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM).
- Initiate the stability study: Dilute the stock solution with the phosphate buffer at the desired temperature (e.g., 25°C or 37°C) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
- Time-point sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
- HPLC analysis: Immediately analyze the aliquot by HPLC. The mobile phase and gradient should be optimized to separate the intact compound from its hydrolysis product (the maleamic acid derivative). Monitor the absorbance at a wavelength where the maleimide has a strong absorbance.
- Data analysis: Determine the peak area of the intact compound at each time point. Plot the percentage of the remaining intact compound against time to determine the rate of hydrolysis.
Mandatory Visualization
Caption: Troubleshooting workflow for reactivity issues.
Technical Support Center: Troubleshooting Incomplete Maleimide Reactions
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during maleimide-based conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my maleimide conjugation reaction showing low or no yield?
Low or no yield in a maleimide conjugation reaction is a common problem that can be attributed to several factors. The most frequent causes include hydrolysis of the maleimide reagent, oxidation of the thiol group on your protein or peptide, suboptimal reaction conditions, incorrect stoichiometry, or steric hindrance. A systematic approach to troubleshooting these potential issues is crucial for a successful conjugation.
Q2: How can I determine if my maleimide reagent has degraded?
Maleimide reagents are susceptible to hydrolysis, which renders them inactive.[1][2] This is a primary reason for failed conjugation reactions.
Potential Cause: Maleimide Hydrolysis
The maleimide ring can be opened by water, especially at neutral to high pH, forming an unreactive maleamic acid.[1][3][4]
Troubleshooting Steps:
-
Storage and Handling: Maleimide reagents should be stored desiccated at -20°C.[5] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation upon opening.[5]
-
Fresh Solutions: Always prepare aqueous solutions of maleimide reagents immediately before use.[2][6] For storage, dissolve the maleimide in an anhydrous organic solvent like DMSO or DMF and store it at -20°C, protected from moisture.[2][5]
-
pH Control: If you must store a maleimide solution in an aqueous buffer for a short period, use a slightly acidic buffer (pH 6.0-6.5) at 4°C.[2][5]
Experimental Protocol: Assessing Maleimide Hydrolysis
This protocol uses reverse-phase HPLC (RP-HPLC) to detect the presence of the hydrolyzed, inactive form of the maleimide reagent.
-
Sample Preparation: Prepare a solution of your maleimide reagent in the reaction buffer you intend to use.
-
Time Points: Take aliquots of the solution at different time points (e.g., 0, 30, 60, and 120 minutes).
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase HPLC column.[7]
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Detection: Monitor the elution profile with a UV detector at a wavelength appropriate for your maleimide-containing molecule (often around 280 nm for those containing a phenyl group or the wavelength of an attached chromophore).[7]
-
-
Data Analysis: The hydrolyzed maleamic acid will be more polar and thus typically elute earlier than the active, ring-closed maleimide. An increase in the peak corresponding to the hydrolyzed form over time indicates degradation.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Low Conjugation Efficiency
Question: I've confirmed my maleimide reagent is active, but my conjugation yield is still low. What should I check next?
Answer: If maleimide hydrolysis is ruled out, the next step is to investigate the availability of the thiol group on your target molecule and the reaction conditions.
Potential Cause 1: Oxidized or Inaccessible Thiols
The thiol groups (sulfhydryls) on cysteine residues may have formed disulfide bonds, which are unreactive with maleimides.[2][8] Alternatively, the cysteine residue may be buried within the three-dimensional structure of the protein, making it inaccessible.[3]
Solutions:
-
Reduce Disulfide Bonds: Use a reducing agent to cleave any disulfide bonds.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[8][9] A 10-100 fold molar excess is a common starting point.[8][10]
-
DTT (dithiothreitol): A powerful reducing agent, but it contains a thiol group and must be completely removed before adding the maleimide reagent to prevent it from competing with your target molecule.[8][9]
-
-
Prevent Re-oxidation: Work with degassed buffers to minimize oxygen in the reaction.[8][10] Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze thiol oxidation.[8][11]
-
Denaturation: For proteins with buried cysteines, partial denaturation might be necessary to expose the residue. This is an advanced technique and must be carefully controlled to maintain the protein's function after conjugation.[3]
-
Prepare Protein Solution: Dissolve your protein in a degassed buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[10] The optimal pH for the subsequent maleimide reaction is 6.5-7.5.[8]
-
Add TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubation: Incubate the mixture for 20-60 minutes at room temperature.[8][12]
-
Proceed to Conjugation: The TCEP does not need to be removed before adding the maleimide reagent.
Potential Cause 2: Suboptimal Reaction pH
The pH of the reaction buffer is critical for both the rate and specificity of the conjugation.[8]
-
Optimal Range: The ideal pH range for the thiol-maleimide reaction is 6.5-7.5.[6][8]
-
Below pH 6.5: The reaction rate slows down because the thiol is less likely to be in its more reactive thiolate anion form.[8]
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, and it can start to react with primary amines (e.g., lysine residues), leading to a loss of selectivity.[4][8] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[4][13]
Solution:
Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Use a stable buffer system like phosphate-buffered saline (PBS) or HEPES.[10][14]
Potential Cause 3: Incorrect Stoichiometry
The molar ratio of the maleimide reagent to the thiol-containing molecule can significantly impact the reaction outcome.
Solution:
A common starting point is a 10-20 fold molar excess of the maleimide reagent to the thiol.[1][8] However, this may need to be optimized for your specific system. For some reactions, a lower excess (e.g., 2:1 or 5:1) may be sufficient, while for larger, more sterically hindered molecules, a higher excess might be required.[3][15][16]
Potential Cause 4: Steric Hindrance
The three-dimensional structure of the molecules being conjugated can physically block the maleimide and thiol groups from reacting.[3]
Solutions:
-
Optimize Molar Ratios: Increasing the molar excess of the smaller molecule can help drive the reaction to completion.[12]
-
Increase Linker Length: If you are using a crosslinker, choosing one with a longer spacer arm (e.g., a longer PEG chain) can increase the distance between the molecules and alleviate steric clashes.[3]
Data Summary Tables
Table 1: Effect of pH on Maleimide Reaction Characteristics [17]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Recommended Reaction Conditions for Maleimide Conjugation [10][17]
| Parameter | Recommended Range/Condition | Notes |
| pH | 6.5 - 7.5 | Balances reaction rate and selectivity.[8] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common; 4°C overnight can be used for sensitive proteins.[17] |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants and temperature.[10] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization.[10] |
| Buffer | PBS, HEPES, Tris (Thiol-free) | Avoid buffers containing competing nucleophiles like thiols.[10] |
Table 3: Stability of Maleimide Reagents
| Storage Format | Temperature | Recommended Duration | Notes |
| Solid | -20°C | Up to 12 months | Store desiccated, protected from light.[5] |
| Stock Solution in Anhydrous DMSO/DMF | -20°C / -80°C | Up to 1-6 months | Protected from moisture and light.[5][18] |
| Aqueous Solution | 4°C | Not recommended; use immediately | Hydrolysis occurs rapidly.[5] |
Visual Guides
Caption: Desired maleimide-thiol reaction vs. the competing hydrolysis side reaction.
Caption: A decision tree for troubleshooting incomplete maleimide reactions.
Caption: Selectivity of maleimide for thiols vs. amines at different pH values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biosyn.com [biosyn.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 4-Maleimidobenzoate Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins and peptides is paramount for the development of effective therapeutics and research tools. Ethyl 4-maleimidobenzoate stands as a key reagent for selectively targeting cysteine residues. This guide provides a comprehensive comparison of ethyl 4-maleimidobenzoate with alternative conjugation strategies, supported by experimental data and detailed mass spectrometry analysis protocols.
Performance Comparison of Conjugation Reagents
The choice of a conjugation reagent significantly impacts the efficiency of the reaction, the stability of the resulting bioconjugate, and its subsequent performance. Here, we compare ethyl 4-maleimidobenzoate with other common maleimide-based reagents and alternative conjugation chemistries.
| Reagent/Method | Target Residue(s) | Linkage Formed | Conjugation Efficiency | Linkage Stability | Key Advantages | Key Disadvantages |
| Ethyl 4-maleimidobenzoate | Cysteine | Thiosuccinimide | High | Moderate | Good reactivity, commercially available. | Susceptible to retro-Michael reaction and thiol exchange.[1][2] |
| N-Ethylmaleimide (NEM) | Cysteine | Thiosuccinimide | High | Moderate | Simple structure, well-characterized reactivity.[3] | Prone to hydrolysis and thiol exchange.[3] |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Cysteine, Lysine | Thiosuccinimide & Amide | High | Moderate | Heterobifunctional, allows for linking amine and thiol groups.[2] | Linker can be immunogenic.[2] |
| Hydrolyzed Maleimides | Cysteine | Thioether (ring-opened) | High | High | Increased stability against retro-Michael reaction. | Requires an additional hydrolysis step. |
| Next-Generation Maleimides (e.g., dibromomaleimides) | Cysteine | Thioether | High | Very High | Forms a stable, non-reversible covalent bond. | Newer reagents, may be less readily available. |
| Thiol-ene Conjugation | Cysteine | Thioether | High | High | Forms a stable thioether bond, resistant to hydrolysis. | Requires a radical initiator (e.g., UV light or chemical). |
| Click Chemistry (e.g., Azide-Alkyne) | Non-natural amino acids | Triazole | Very High | Very High | Bioorthogonal, highly specific and efficient. | Requires incorporation of non-natural amino acids. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in bioconjugation and subsequent analysis.
Protocol 1: Conjugation of a Cysteine-Containing Peptide with Ethyl 4-Maleimidobenzoate
This protocol outlines the steps for conjugating a peptide with a free cysteine to ethyl 4-maleimidobenzoate.
Materials:
-
Cysteine-containing peptide
-
Ethyl 4-maleimidobenzoate
-
Phosphate buffer (50 mM, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
LC-MS system with a C18 column
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in phosphate buffer to a final concentration of 1-5 mg/mL. To ensure the cysteine thiol is reduced and available for conjugation, add a 2-5 molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Reagent Preparation: Prepare a stock solution of ethyl 4-maleimidobenzoate in DMF or DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the ethyl 4-maleimidobenzoate solution to the peptide solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Reaction Quenching: To quench any unreacted maleimide, add a small molecule thiol such as N-acetylcysteine or β-mercaptoethanol to a final concentration of 10-20 mM and incubate for an additional 30 minutes.
-
Purification: Purify the conjugate from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% formic acid.
-
LC-MS Analysis: Analyze the purified conjugate by LC-MS to confirm the molecular weight of the desired product.
Protocol 2: Mass Spectrometry Analysis of the Conjugate
This protocol describes the setup for analyzing the ethyl 4-maleimidobenzoate-peptide conjugate by mass spectrometry.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
LC-MS Parameters:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Scan Range: m/z 100-2000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy ramped to obtain optimal fragmentation.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental processes and molecular interactions.
Caption: Experimental workflow for peptide conjugation and analysis.
Caption: Thiol-maleimide conjugation reaction.
Caption: Potential MS/MS fragmentation pathways.
Mass Spectrometry Fragmentation Analysis
Understanding the fragmentation pattern of the conjugate is crucial for its structural confirmation and for identifying the site of modification. For a peptide conjugated with ethyl 4-maleimidobenzoate, the following fragmentation pathways are expected under CID:
-
Peptide Backbone Fragmentation: The most common fragmentation pathway for peptides results in the formation of b- and y-type ions from the cleavage of amide bonds along the peptide backbone. This allows for sequence verification of the peptide portion of the conjugate.
-
Side Chain Fragmentation: Fragmentation of amino acid side chains can also occur.
-
Linker and Moiety Fragmentation: Characteristic fragmentation of the ethyl 4-maleimidobenzoate moiety itself can be observed. This may include:
-
Loss of the ethyl group: A neutral loss of 28 Da (ethylene) or a radical loss of 29 Da (ethyl radical).
-
Loss of the ethoxy group: A neutral loss of 45 Da.
-
Cleavage within the thiosuccinimide ring: This can lead to characteristic fragment ions that confirm the integrity of the linkage.
-
The presence of the aromatic benzoate group can influence the fragmentation by stabilizing certain fragment ions, potentially leading to prominent ions corresponding to the maleimidobenzoate moiety. The exact fragmentation pattern will be dependent on the peptide sequence and the collision energy used.
Conclusion
Ethyl 4-maleimidobenzoate is a valuable tool for the site-specific modification of cysteine-containing peptides and proteins. However, the stability of the resulting thiosuccinimide linkage is a critical consideration, especially for in vivo applications. Mass spectrometry is an indispensable technique for the characterization of these conjugates, providing confirmation of successful conjugation, and detailed structural information through fragmentation analysis. For applications requiring high stability, next-generation maleimides or alternative bioorthogonal conjugation chemistries may be more suitable. The choice of conjugation strategy should be guided by the specific requirements of the application, balancing factors such as reaction efficiency, conjugate stability, and the potential for immunogenicity.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Maleimide vs. NHS Ester for Protein Bioconjugation
In the landscape of biopharmaceutical development, the precise and stable linking of molecules to proteins is paramount for creating targeted therapeutics, diagnostics, and research reagents. Among the arsenal of chemical strategies, N-hydroxysuccinimide (NHS) ester and maleimide chemistries stand out as two of the most robust and widely adopted methods. This guide provides a comprehensive, data-driven comparison of these two powerhouse techniques, offering researchers, scientists, and drug development professionals the insights needed to select the optimal conjugation strategy for their specific application.
Executive Summary
NHS ester and maleimide conjugation chemistries offer distinct advantages and are tailored to different functional groups on biomolecules. NHS esters are the gold standard for targeting primary amines, such as those on lysine residues, forming highly stable amide bonds.[1][2] This method is ideal for applications where a high degree of labeling is desired and site-specificity is less critical. In contrast, maleimide chemistry provides a highly selective route for conjugation to sulfhydryl groups found in cysteine residues, resulting in a thioether linkage.[1][2] This approach is favored for site-specific conjugation, particularly when cysteine residues are engineered into specific locations on a protein. The choice between these methods hinges on the available functional groups on the target biomolecule, the desired site of conjugation, and the required stability of the resulting conjugate.[1]
At a Glance: Maleimide vs. NHS Ester
| Feature | Maleimide Chemistry | NHS Ester Chemistry |
| Target Residue | Cysteine (thiol group, -SH) | Lysine (primary amine, -NH₂) & N-terminus |
| Reaction Type | Michael Addition | Acylation (Nucleophilic Acyl Substitution) |
| Resulting Bond | Thioether Bond | Amide Bond |
| Optimal Reaction pH | 6.5 - 7.5[1][2] | 7.2 - 8.5[3][4] |
| Reaction Speed | Very Fast (minutes to a few hours)[5] | Fast (30 minutes to a few hours)[5][6] |
| Specificity | High for thiols within the optimal pH range.[2] | High for primary amines. |
| Bond Stability | Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in the presence of other thiols.[7][8] | Highly stable and resistant to hydrolysis under physiological conditions.[7][8] |
| Key Advantage | Site-specific conjugation possible with engineered cysteines. | Targets abundant and accessible lysine residues. |
| Key Disadvantage | Potential for conjugate instability due to the reversibility of the thioether bond.[8] | Can lead to a heterogeneous product with a random distribution of linkages.[5] |
Delving into the Chemistry: Reaction Mechanisms
Understanding the underlying chemical reactions is fundamental to optimizing conjugation protocols and troubleshooting potential issues.
Maleimide Chemistry: Targeting Thiols
Maleimide crosslinkers react with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction.[1] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[1][2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Plasma Stability of Maleimide-Based Linkages in Bioconjugates
For researchers, scientists, and drug development professionals, ensuring the stability of the linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is paramount for therapeutic success. The linker's ability to remain intact in systemic circulation and release its payload only at the target site directly influences both the efficacy and safety of the therapeutic. This guide provides an objective comparison of the plasma stability of traditional maleimide-based linkers, including those derived from ethyl 4-maleimidobenzoate, with next-generation alternatives, supported by experimental data.
The thiosuccinimide linkage, formed by the reaction of a maleimide with a thiol group on a protein, is a widely used conjugation strategy. However, this bond is susceptible to degradation in plasma, primarily through a retro-Michael reaction.[1][2][3][4] This reaction is reversible and can lead to premature release of the payload, which may then bind to other circulating proteins like albumin, causing off-target toxicity and reducing the therapeutic window.[1][2]
A competing reaction, the hydrolysis of the thiosuccinimide ring, results in a stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.[1][2][5] The development of next-generation linkers has focused on promoting this hydrolysis to "lock" the payload onto the antibody.
Comparative Stability of Maleimide-Based Linkers in Plasma
The following table summarizes quantitative data on the stability of various maleimide-based linkers in plasma, highlighting the improvements of next-generation technologies over traditional approaches.
| Linker Type | ADC/Bioconjugate Model | Plasma Source | Incubation Time | Remaining Conjugated Drug (%) | Reference |
| Traditional Maleimide | Trastuzumab-mcVC-PABC-Auristatin | Human | 6 days | ~75% (25% payload loss) | [6] |
| Traditional Maleimide | ADC in human plasma | Human | 7 days | ~50% | [1][7] |
| Self-Stabilizing Maleimide (DPR-based) | ADC in plasma | Not specified | 7 days | >95% | [1] |
| Maleamic Methyl Ester | mil40-12b | Mouse | 14 days | ~96.2% | [6] |
| Dibromomaleimide (DBM) | Trastuzumab-ADC | PBS pH 7.4 | 28 days | Stable (DAR maintained) | [6] |
| Dithiomaleimide (DTM) | Trastuzumab-ADC | PBS pH 7.4 | 28 days | Stable (DAR maintained) | [6] |
Key Observations:
-
Traditional maleimide-based linkers can lead to significant payload loss over a week in human plasma.[1][6][7]
-
Self-stabilizing maleimides, which are designed to accelerate the hydrolysis of the thiosuccinimide ring, demonstrate substantially improved stability.[1][5]
-
Next-generation maleimides, such as dibromomaleimides and dithiomaleimides, also show high stability in physiological buffer.[6]
-
Maleamic methyl ester-based linkers, which directly form the stable ring-opened product, exhibit excellent stability.[8]
Chemical Pathways of Maleimide Linker Stability
The stability of a maleimide-based conjugate in plasma is governed by the interplay between the retro-Michael reaction and the hydrolysis of the thiosuccinimide ring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Conjugation Sites: Peptide Mapping vs. Alternatives
For researchers, scientists, and drug development professionals, the precise identification of conjugation sites on biotherapeutics is a critical quality attribute that influences product efficacy, safety, and consistency. This guide provides an objective comparison of peptide mapping with alternative analytical techniques for the validation of conjugation sites, supported by experimental data and detailed protocols.
Peptide mapping, a "bottom-up" analytical approach, has established itself as a powerful tool for pinpointing the exact amino acid residues where conjugation has occurred on a protein, such as in antibody-drug conjugates (ADCs).[1][2] This technique involves the enzymatic digestion of the conjugated protein into smaller peptides, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] While highly informative, peptide mapping is not without its challenges, and a range of alternative and complementary methods are often employed for a comprehensive characterization of these complex biomolecules.[3][4]
Comparative Analysis of Key Techniques
The choice of analytical method for conjugation site validation depends on the specific information required, the developmental stage of the product, and the available instrumentation. While mass spectrometry-based methods offer the most detailed insights, other techniques provide valuable orthogonal information.[4]
| Technique | Principle | Information Provided | Advantages | Limitations |
| Peptide Mapping (LC-MS/MS) | Enzymatic digestion of the protein followed by LC-MS/MS analysis of the resulting peptides.[1][2] | Precise identification of conjugation sites at the amino acid level; Site occupancy quantification.[2][5] | Gold standard for definitive site identification; Provides detailed structural information.[2] | Can be complex and time-consuming; Challenges with hydrophobic drug-conjugated peptides.[3][6] |
| Intact Mass Analysis (LC-MS) | Analysis of the entire protein conjugate without digestion.[2] | Average Drug-to-Antibody Ratio (DAR); Distribution of different drug-loaded species.[2] | Rapid assessment of overall conjugation; Non-destructive.[4] | Does not provide site-specific information.[2] |
| Subunit Mass Analysis (Middle-Down) | Analysis of protein subunits (e.g., light and heavy chains) after reduction or limited proteolysis.[2] | Chain-specific DAR information; General location of the conjugation.[2] | More detailed than intact mass analysis; Can resolve heterogeneity. | Does not pinpoint the exact amino acid of conjugation. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the protein.[4] | Determination of DAR and distribution of different conjugated species.[4] | Non-denaturing; Good for routine analysis and quality control.[4] | Does not provide site-specific information. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separation of proteins based on their approximate molecular weight.[4] | Visual confirmation of conjugation through a band shift.[4] | Quick and simple qualitative assessment.[4] | Not quantitative for DAR; Low resolution.[4] |
Experimental Workflows and Protocols
Detailed and reproducible protocols are essential for accurate and reliable validation of conjugation sites. Below are representative workflows for peptide mapping and HIC analysis.
Peptide Mapping Workflow
The peptide mapping workflow for an antibody-drug conjugate (ADC) involves several key steps from sample preparation to data analysis. The primary goal is to identify and quantify the peptides that have been modified with the drug payload.[7]
Caption: A typical workflow for ADC peptide mapping.
Protocol: Peptide Mapping of an Antibody-Drug Conjugate [1][7]
-
Sample Preparation:
-
Denaturation: Dilute the ADC sample to 1 mg/mL in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 7.8).[1]
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 30 minutes in the dark.[1]
-
Alkylation: Add iodoacetamide (IAM) to a final concentration of 15 mM, mix gently, and incubate at room temperature for 30 minutes in the dark.[1]
-
Buffer Exchange: Perform a buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8) using a spin desalting column.
-
Digestion: Add trypsin at a 1:20 to 1:50 enzyme-to-protein ratio (w/w) and incubate at 37°C for 4 to 16 hours.[8] The digestion can be quenched by adding formic acid.[8]
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a UHPLC system with a C18 reversed-phase column suitable for peptide separations.[8]
-
Mobile Phases: Use 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[8]
-
Gradient: Apply a linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 60 minutes) to elute the peptides.[8][9]
-
Mass Spectrometry: Perform data-dependent acquisition (DDA) on a high-resolution mass spectrometer to select precursor ions for fragmentation.[8]
-
-
Data Analysis:
-
Process the raw data using protein identification software to identify peptides by matching the experimental MS/MS spectra to a theoretical database.
-
Identify drug-conjugated peptides by searching for the mass shift corresponding to the drug-linker moiety.
-
Confirm the precise location of the conjugation by analyzing the fragmentation pattern (b and y ions) of the conjugated peptides.[10]
-
Hydrophobic Interaction Chromatography (HIC) Workflow
HIC is a valuable orthogonal technique for assessing the distribution of different drug-loaded species in an ADC preparation.
Caption: Workflow for HIC analysis of ADCs.
Protocol: HIC Analysis of an Antibody-Drug Conjugate [4]
-
Sample Preparation:
-
Dilute the protein conjugate to a final concentration of 1-2 mg/mL in the initial mobile phase (Mobile Phase A). No denaturation or reduction is required.[4]
-
-
HPLC Analysis:
-
Column: Use a HIC column (e.g., Butyl-NPR).[4]
-
Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[4]
-
Mobile Phase B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 7.0.[4]
-
Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[4]
-
Flow Rate: Set a flow rate of 0.5-1.0 mL/min.[4]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
The different drug-loaded species (e.g., DAR0, DAR2, DAR4) will be separated based on their hydrophobicity, with higher DAR species eluting later.
-
Calculate the relative percentage of each species by integrating the peak areas in the chromatogram.
-
Challenges and Considerations in Peptide Mapping of ADCs
While powerful, peptide mapping of ADCs presents unique challenges, primarily due to the properties of the conjugated drug-linker.
-
Hydrophobicity: Drug-conjugated peptides are often more hydrophobic than their unconjugated counterparts, which can lead to poor solubility, suboptimal recovery, and altered chromatographic behavior.[3][6] Strategies to mitigate this include the use of organic solvents or denaturants in the digestion buffer.[3]
-
Steric Hindrance: The bulky drug-linker moiety can hinder enzymatic cleavage, leading to missed cleavages and complicating data analysis.[3] Optimizing digestion conditions, such as enzyme-to-protein ratio and incubation time, is crucial.[3]
-
Heterogeneity: The inherent heterogeneity of many ADCs, with multiple potential conjugation sites and varying drug loads, can result in complex peptide maps that require sophisticated data analysis tools for interpretation.[11]
Conclusion
The validation of conjugation sites is a critical aspect of the development and quality control of conjugated biotherapeutics. Peptide mapping by LC-MS/MS remains the gold standard for providing definitive, site-specific information at the amino acid level.[2] However, a comprehensive analytical strategy often involves the use of orthogonal techniques such as intact mass analysis and HIC to provide a complete picture of the product's characteristics, including average DAR and the distribution of different drug-loaded species. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate analytical tools to ensure the safety, efficacy, and consistency of these complex and promising therapies.
References
- 1. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to HPLC Methods for Analyzing N-(4-ethoxycarbonylphenyl)maleimide Reactions
For researchers, scientists, and drug development professionals, the precise analysis of bioconjugation reactions is paramount for ensuring the efficacy, stability, and safety of novel therapeutics. N-(4-ethoxycarbonylphenyl)maleimide is a key reagent in this field, utilized for its ability to selectively react with thiol groups on proteins and peptides. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring these reactions, quantifying conjugation efficiency, and assessing the stability of the resulting conjugates. This guide provides an objective comparison of the most common HPLC methods for analyzing N-(4-ethoxycarbonylphenyl)maleimide reactions, complete with experimental protocols and data to inform method selection and implementation.
The reaction of N-(4-ethoxycarbonylphenyl)maleimide with a thiol-containing molecule, such as the amino acid cysteine, proceeds via a Michael addition to form a stable thioether bond. However, the reaction mixture can be complex, containing unreacted starting materials, the desired conjugate, and potential side-products arising from hydrolysis of the maleimide ring or off-target reactions. Effective analytical methods are crucial to separate and quantify these species.
Comparison of Key HPLC Methods
The selection of an appropriate HPLC method is critical and depends on the specific analytical goal, such as monitoring reaction kinetics, determining conjugation efficiency, or assessing the stability and purity of the final product. The three primary HPLC techniques employed for the analysis of N-(4-ethoxycarbonylphenyl)maleimide reactions are Reversed-Phase HPLC (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Size-Exclusion Chromatography (SEC).
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) |
| Principle | Separation based on the hydrophobicity of the denatured protein and its conjugates.[1] | Separation based on the hydrophobicity of the native protein and its conjugates.[1] | Separation based on the hydrodynamic volume (size) of the molecules.[1] |
| Primary Application | Analysis of conjugation efficiency, often after reduction of the conjugate to separate light and heavy chains.[1] High-resolution separation of reactants, products, and degradation products. | Determination of drug-to-antibody ratio (DAR) distribution in antibody-drug conjugates (ADCs).[1] | Removal of unconjugated small molecules from the conjugated protein and analysis of aggregation.[1][2] |
| Advantages | High resolving power, capable of separating closely related species.[1] Compatibility with mass spectrometry (MS) allows for detailed structural characterization.[1] | Preserves the native structure of the biomolecule, providing information on the conformational impact of conjugation.[1] Excellent for determining the distribution of conjugated species.[1] | Simple and rapid method.[1] Effective for purification and quantifying high molecular weight aggregates.[3] |
| Limitations | Denaturing conditions can alter the protein structure.[1] | Typically not directly compatible with MS due to the high salt concentrations used in the mobile phase.[1] May not resolve positional isomers.[1] | Limited resolution for different conjugation species with similar sizes.[1] |
| Typical Run Time | Moderate to long.[1] | Moderate to long.[1] | Short.[1] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable analytical results. Below are representative protocols for each of the discussed HPLC methods.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Reaction Monitoring
This method is ideal for monitoring the progress of the conjugation reaction between N-(4-ethoxycarbonylphenyl)maleimide and a thiol-containing peptide or small molecule.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
Time (min) %B 0 5 10 95 12 95 12.1 5 | 15 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Quench the reaction mixture at various time points by diluting with Mobile Phase A.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Analysis
HIC is the method of choice for determining the distribution of drug molecules conjugated to an antibody.
-
HPLC System: Waters ACQUITY UPLC H-Class Bio or equivalent
-
Column: Waters ACQUITY UPLC Protein BEH HIC, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0
-
Gradient:
Time (min) %B 0 0 15 100 17 100 17.1 0 | 20 | 0 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the antibody-drug conjugate sample in Mobile Phase A to a final concentration of 1 mg/mL.
Protocol 3: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
SEC is used to separate molecules based on their size and is crucial for detecting the formation of aggregates in the final conjugate product.[2][3]
-
HPLC System: Shimadzu Nexera-i LC-2040C 3D or equivalent
-
Column: Tosoh TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
Flow Rate: 1.0 mL/min (Isocratic)
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dilute the purified conjugate to a concentration of 1-2 mg/mL in the mobile phase.
Alternative Analytical Techniques
While HPLC is the workhorse for analyzing N-(4-ethoxycarbonylphenyl)maleimide reactions, other techniques can provide complementary information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of a mass spectrometer.[4] It is invaluable for confirming the identity of the desired conjugate and identifying any side-products or degradation products.
-
Capillary Electrophoresis (CE): CE offers high-efficiency separations based on the charge-to-size ratio of molecules. It can be a useful orthogonal technique to HPLC for purity assessment and can sometimes resolve species that are difficult to separate by HPLC.[5][6]
Visualizing Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. usp.org [usp.org]
- 3. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Investigation of an artifact during non-reduced capillary electrophoresis with sodium dodecyl sulfate analysis utilizing N-ethylmaleimide as an alkylation reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Maleimide-Based Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a crosslinker is a critical decision that profoundly influences the efficacy, stability, and safety of the final product. Maleimide-based crosslinkers have emerged as a cornerstone technology, prized for their high reactivity and specificity towards thiol groups found in cysteine residues. This guide provides an objective, data-driven comparison of various maleimide-based crosslinkers, offering insights into their performance, supported by experimental data, to aid in the selection of the optimal reagent for your research and development needs.
The Chemistry of Maleimide-Based Crosslinking
Maleimide crosslinkers function through a Michael addition reaction, where the maleimide group reacts with a sulfhydryl (thiol) group of a cysteine residue.[1] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, which allows for the targeted conjugation to cysteine residues.[] The result of this reaction is a stable thioether bond.[]
However, the stability of this linkage can be compromised by a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione and albumin, which can lead to premature drug release and potential off-target toxicity.[4][5] This has spurred the development of next-generation maleimide crosslinkers designed to enhance stability.
Comparative Performance of Maleimide-Based Crosslinkers
The selection of a maleimide crosslinker is often a balance between reaction kinetics, stability, and the desired physicochemical properties of the bioconjugate. The following tables provide a comparative overview of different classes of maleimide-based crosslinkers.
Table 1: Comparison of Common Heterobifunctional Maleimide Crosslinkers
| Feature | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Mal-PEGn-NHS |
| Reactive Ends | NHS ester, Maleimide | Sulfo-NHS ester, Maleimide | NHS ester, Maleimide |
| Solubility | Insoluble in water; requires organic co-solvent (e.g., DMSO, DMF)[6] | Water-soluble[6] | Generally water-soluble, dependent on PEG length |
| Spacer Arm | Cyclohexane-based, hydrophobic | Cyclohexane-based, hydrophilic due to sulfo group | Polyethylene glycol (PEG), hydrophilic |
| Key Advantage | Cyclohexane ring provides increased stability to the maleimide group against hydrolysis[][6] | Water solubility simplifies conjugation protocols by avoiding organic solvents[6] | PEG spacer can improve solubility and reduce immunogenicity of the conjugate[7] |
| Key Disadvantage | Hydrophobicity can lead to aggregation of the conjugate, especially with hydrophobic payloads[8] | Can be susceptible to the formation of anti-PEG antibodies[7] |
Table 2: Stability of Maleimide-Thiol Linkage in Serum/Plasma
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Observation |
| Traditional N-Alkyl Maleimide | ADC in human plasma | 7 days | ~50% | Significant degradation due to retro-Michael reaction.[4][9] |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% | Substantially improved plasma stability compared to traditional maleimides.[4][9] |
| N-Aryl Maleimide | Cysteine-linked ADC in thiol-containing buffer/serum | 7 days | >80% | Enhanced stability with less than 20% deconjugation.[9] |
| Diiodomaleimide | Not specified | Not specified | High | Rapid bioconjugation with reduced hydrolysis.[1][10] |
| Dithiomaleimide (DTM) | Not specified | Not specified | High | Better stability compared to traditional maleimides.[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application and evaluation of maleimide-based crosslinkers.
Protocol 1: General Procedure for Protein-Thiol Maleimide Conjugation
This protocol outlines the fundamental steps for conjugating a maleimide-containing molecule to a protein with available thiol groups.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[12][13]
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide bond reduction)[13]
-
Anhydrous DMSO or DMF (for dissolving non-water-soluble maleimides)[12]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or a small molecule thiol like cysteine)[7][14]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[13]
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[12]
-
Reduction of Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.[14]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[13] For water-soluble maleimides, dissolve directly in the conjugation buffer.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of the maleimide reagent is a common starting point).[14] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[14]
-
Quenching the Reaction: Add a quenching solution to react with any excess maleimide. Incubate for 15-30 minutes.[14]
-
Purification: Remove excess, unreacted maleimide reagent and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.[13]
Protocol 2: Assessing ADC Stability in Plasma/Serum
This protocol provides a method to evaluate the stability of an Antibody-Drug Conjugate (ADC) in a biological matrix.
Materials:
-
Purified ADC
-
Mouse or human plasma/serum
-
Incubator at 37°C[15]
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash buffer (e.g., PBS)[16]
-
Elution buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid)[17]
Procedure:
-
Incubation: Incubate the ADC in plasma or serum at a specific concentration (e.g., 100 µg/mL) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Immunoaffinity Capture: Isolate the ADC from the plasma/serum matrix using immunoaffinity capture beads.[16]
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.[16]
-
Elution: Elute the captured ADC from the beads using an appropriate elution buffer.[16]
-
LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss and instability.[16]
Visualizing Workflows and Mechanisms
Visual representations of experimental workflows and chemical reactions can aid in understanding the complex processes involved in maleimide-based bioconjugation.
Caption: General workflow for maleimide-based bioconjugation.
Caption: The Michael addition reaction of a thiol and a maleimide.
Caption: Workflow for assessing ADC stability in plasma.
Conclusion
The choice of a maleimide-based crosslinker is a critical parameter in the design and development of bioconjugates. While traditional maleimide crosslinkers like SMCC and Sulfo-SMCC are effective and well-characterized, their limitations in terms of stability have paved the way for next-generation alternatives that offer enhanced performance. By carefully considering the comparative data on reaction efficiency, stability, and the impact of spacer arms, researchers can select the most appropriate maleimide crosslinker to ensure the development of robust, stable, and effective bioconjugates for therapeutic and research applications. The provided experimental protocols offer a starting point for the successful implementation and evaluation of these essential bioconjugation reagents.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.sangon.com [store.sangon.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biosyn.com [biosyn.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Antibody-Drug Conjugates (ADCs) with Ethyl 4-Maleimidobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the careful selection of its three core components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. The linker, in particular, plays a pivotal role in the overall performance of the ADC, influencing its stability in circulation, drug-to-antibody ratio (DAR), and the efficiency of payload release at the target site.
This guide provides a comparative characterization of ADCs constructed using ethyl 4-maleimidobenzoate, a thiol-reactive crosslinker. We will objectively compare its performance characteristics with other commonly used linkers, supported by experimental data from literature. Detailed methodologies for key analytical techniques are also provided to assist in the comprehensive evaluation of these complex biotherapeutics.
The Role of Maleimide Linkers in ADC Technology
Maleimide-based linkers are widely employed in ADC development due to their specific reactivity with thiol groups on cysteine residues of antibodies, which can be naturally occurring or engineered. This reaction forms a stable thioether bond, covalently attaching the linker-payload to the antibody. Ethyl 4-maleimidobenzoate is an example of an aromatic maleimide linker. The nature of the maleimide linker, whether it is based on an aliphatic or aromatic scaffold, can influence the physicochemical properties of the resulting ADC, such as its hydrophobicity and stability.
A known challenge with traditional maleimide linkers is the potential for the thioether bond to undergo a retro-Michael reaction, leading to premature release of the drug payload in systemic circulation. This can result in off-target toxicity and a reduced therapeutic window. To address this, next-generation maleimide linkers, such as self-stabilizing maleimides, have been developed to enhance plasma stability.
Comparative Performance Data
The following tables summarize quantitative data comparing the performance of ADCs made with different types of linkers. While direct, head-to-head comparative studies for ethyl 4-maleimidobenzoate are not extensively available in the public domain, the data for "Traditional Maleimide" linkers can be considered representative for this class, which includes both aliphatic and aromatic maleimides.
Table 1: Comparative Stability of Maleimide-Based Linkers in Plasma
| Linker Type | ADC Model | Plasma Source | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |
| Traditional Maleimide | Trastuzumab-mcVC-PABC-Auristatin | Human | 6 | ~25% payload loss | [1] |
| Traditional Maleimide | ADC in human plasma | Human | 7 | ~50% | [2] |
| Self-Stabilizing Maleimide (DPR-based) | ADC in plasma | Human | 7 | >95% | [2] |
| Dibromomaleimide (DBM) | Trastuzumab-ADC | PBS pH 7.4 | 28 | Stable (DAR maintained) | [1] |
| Dithiomaleimide (DTM) | Trastuzumab-ADC | PBS pH 7.4 | 28 | Stable (DAR maintained) | [1] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line (Antigen) | IC50 (nM) | Reference |
| Valine-Citrulline (cleavable) | MMAE | Various | Various | Varies |
| Hydrazone (cleavable) | Doxorubicin | Various | Various | Varies |
| Disulfide (cleavable) | DM1 | Various | Various | Varies |
| SMCC (non-cleavable) | DM1 | BT-474 (HER2) | ~0.1 - 1.0 | |
| Thioether (non-cleavable) | MMAF | Various | Various | Varies |
Note: IC50 values are highly dependent on the antibody, payload, target antigen expression, and experimental conditions.
Key Characterization Workflows and Signaling
The following diagrams illustrate the fundamental processes in ADC synthesis and characterization.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible characterization of ADCs.
Protocol 1: Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since the cytotoxic payloads are often hydrophobic, HIC can effectively separate ADC species with different numbers of conjugated drugs.
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% isopropanol (v/v).
-
Gradient: A linear gradient from high salt to low salt (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is used to quantify the presence of high molecular weight species (aggregates) in the ADC preparation.
-
Column: A silica-based SEC column suitable for protein analysis (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM Sodium Chloride, pH 6.8. For some hydrophobic ADCs, the addition of an organic modifier like isopropanol may be necessary to improve peak shape.
-
Flow Rate: 0.25 - 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of aggregate is calculated by dividing the area of the aggregate peaks by the total area of all peaks.
Protocol 3: Intact Mass and DAR Analysis by Mass Spectrometry (MS)
MS provides a direct measurement of the molecular weight of the ADC species, allowing for confirmation of successful conjugation and determination of the DAR.
-
Sample Preparation: The ADC sample may require desalting or buffer exchange into a volatile, MS-compatible buffer (e.g., ammonium acetate). For cysteine-linked ADCs, analysis under native conditions is often preferred to keep the light and heavy chains associated.
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is typically used.
-
Ionization: Electrospray ionization (ESI) is commonly employed.
-
Data Analysis: The raw mass spectra are deconvoluted to obtain the zero-charge mass of each ADC species. The relative abundance of each species is used to calculate the average DAR.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include untreated cells and cells treated with the unconjugated antibody and free payload as controls.
-
Incubation: Incubate the plates for a period sufficient for ADC internalization and induction of cytotoxicity (typically 72-96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
Conclusion
The characterization of ADCs is a multifaceted process that requires a suite of orthogonal analytical techniques to ensure a comprehensive understanding of their quality, stability, and potency. The choice of linker is a critical design parameter that significantly impacts the performance of an ADC. While traditional aromatic maleimide linkers like ethyl 4-maleimidobenzoate offer a straightforward method for conjugation, their stability in vivo should be carefully evaluated. The development of next-generation maleimide linkers has provided solutions to the stability challenges of earlier versions, leading to ADCs with improved therapeutic indices. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the rational design and development of novel and effective antibody-drug conjugates.
References
Unraveling the Impact of Maleimide Linkers on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that can profoundly influence the function, stability, and therapeutic efficacy of a protein conjugate. Maleimide linkers, widely utilized for their high reactivity and specificity towards thiol groups on cysteine residues, have been a cornerstone in the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics. However, the apparent simplicity of maleimide chemistry belies a complex reality where the linker itself can significantly impact the biological activity and in vivo fate of the modified protein.
This guide provides an objective comparison of maleimide linkers with alternative conjugation strategies, supported by experimental data, to facilitate informed decisions in bioconjugation design. We delve into the critical aspects of linker stability, off-target reactions, and the ultimate impact on protein function, offering detailed experimental protocols for assessing these parameters.
The Double-Edged Sword: Understanding Maleimide Linker Chemistry
Maleimide linkers react efficiently with free thiols, typically from cysteine residues, via a Michael addition reaction to form a stable thioether bond.[][2][3] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, proceeding rapidly under mild, physiological conditions, which is ideal for preserving the delicate structure of proteins.[][2]
However, the resulting thiosuccinimide linkage, while generally stable, is susceptible to two key competing reactions in a physiological environment: retro-Michael reaction and hydrolysis.[4][5][6]
-
Retro-Michael Reaction: This is the reversal of the initial conjugation, leading to the dissociation of the linker and the attached payload from the protein.[5][7][8] This deconjugation is a significant liability, especially for ADCs, as the premature release of a potent cytotoxic drug can lead to off-target toxicity and reduced therapeutic efficacy.[5][9] The presence of other thiol-containing molecules in vivo, such as glutathione and albumin, can facilitate this "thiol exchange."[7][10]
-
Hydrolysis: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative.[4][5] This ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the payload onto the protein and enhancing the stability of the conjugate.[5][11]
The balance between these two competing pathways is influenced by several factors, including the local chemical environment on the protein surface, the pH, and the specific structure of the maleimide linker itself.[5][8]
Visualizing the Competing Fates of a Maleimide-Thiol Conjugate
Caption: Competing pathways of a maleimide-thiol conjugate in vivo.
Performance Comparison: Maleimide Linkers vs. Alternatives
The inherent instability of the traditional maleimide-thiol linkage has driven the development of next-generation maleimide-based linkers and alternative conjugation chemistries.
| Linker Type | Target Residue | Resulting Bond | Key Advantages | Key Disadvantages |
| Traditional Maleimide | Cysteine | Thioether (Thiosuccinimide) | High reactivity and specificity for thiols at pH 6.5-7.5.[] | Susceptible to retro-Michael reaction, leading to potential payload loss and off-target effects.[5][7] |
| Self-Stabilizing Maleimides | Cysteine | Ring-opened Thioether | Designed to promote rapid hydrolysis post-conjugation, increasing stability and preventing deconjugation.[4][6] | May still exhibit some initial instability before hydrolysis is complete. |
| Disulfide Re-bridging Maleimides | Cysteine (from reduced disulfide) | Thioether Bridge | Re-forms a covalent bridge between two thiols, maintaining protein structure and enhancing stability.[6] | Requires a native and accessible disulfide bond for conjugation. |
| Haloacetamides (e.g., Iodoacetamide) | Cysteine | Thioether | Forms a highly stable thioether bond that is not susceptible to the retro-Michael reaction.[11] | Can exhibit some cross-reactivity with other nucleophilic amino acid residues.[12] |
| NHS Esters | Lysine | Amide | Forms a very stable and irreversible amide bond; targets abundant and accessible lysine residues.[2] | Can lead to a heterogeneous product with a random distribution of linkages, potentially impacting protein function.[2] |
| Julia-Kocienski Like Reagents | Cysteine | Thioether | Forms a stable thioether bond with high specificity for cysteine; conjugates show superior stability in human plasma compared to maleimide conjugates.[13] | Newer chemistry, with potentially less established protocols and commercial availability. |
Quantitative Data: In Vivo Stability Comparison
The stability of a bioconjugate in a biological matrix is a critical parameter, particularly for therapeutics with a long circulating half-life.
| Linker Type | Matrix | Incubation Time | % Intact Conjugate | Reference |
| Traditional Maleimide ADC | Human Plasma | 7 days | ~50% | [4][6] |
| Self-Stabilizing Maleimide ADC | Plasma | 7 days | >95% | [4] |
| "Bridging" Disulfide ADC | Human Plasma | 7 days | >95% | [6] |
| Thioether (from Thiol-ene) ADC | Human Plasma | 7 days | >90% | [6] |
| Maleamic Methyl Ester-based ADC | Albumin Solution | 14 days at 37°C | ~96.2% | [6] |
These data clearly demonstrate the enhanced stability of next-generation linkers compared to traditional maleimide-based conjugates.
Impact on Protein Function
The act of conjugation, regardless of the linker chemistry, can potentially alter the structure and function of a protein. For maleimide-based conjugation, the site of modification is crucial. Site-specific conjugation to an engineered cysteine residue in a non-critical region of the protein is often preferred to maintain biological activity.[14]
Commonly assessed parameters include:
-
Enzyme Activity: For therapeutic enzymes, conjugation should not significantly impair catalytic function.
-
Binding Affinity: For antibodies and other binding proteins, the affinity for their target antigen or ligand must be preserved.
-
Immunogenicity: The linker and payload can potentially elicit an immune response.
-
Pharmacokinetics: The stability of the linker directly impacts the pharmacokinetic profile of the conjugate.[15]
Experimental Protocols
Accurate assessment of the impact of maleimide linkers requires robust and well-defined experimental protocols.
Protocol 1: Assessing Conjugate Stability via HPLC-MS
Objective: To determine the stability of a maleimide conjugate in the presence of a competing thiol, mimicking in vivo conditions.
Materials:
-
Maleimide conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
Incubator at 37°C
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
Procedure:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the conjugate at a final concentration of 50 µM in PBS (pH 7.4).
-
Prepare a stock solution of GSH in PBS (pH 7.4).
-
Initiate the stability study by adding GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by HPLC-MS to quantify the amount of intact conjugate and any deconjugated species.
Protocol 2: General Maleimide Conjugation to a Protein
Objective: To label a protein with a maleimide-functionalized molecule.
Materials:
-
Protein containing a free cysteine residue
-
Degassed conjugation buffer (e.g., PBS, pH 7.2)
-
Reducing agent (e.g., TCEP, if disulfide reduction is needed)[7]
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.[16] Remove excess TCEP using a desalting column if it interferes with downstream applications.[17]
-
Maleimide Solution Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[7]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[17] Protect from light if using a light-sensitive maleimide reagent.
-
Quenching (Optional): To stop the reaction, unreacted maleimides can be quenched by adding a small molecule thiol like N-acetyl cysteine.[7]
-
Purification: Remove excess, unreacted maleimide reagent and other small molecules from the conjugated protein using a desalting column or dialysis.
-
Characterization: Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy or mass spectrometry.
Visualizing the Experimental Workflow for Stability Assessment
Caption: Workflow for assessing maleimide conjugate stability.
Conclusion: Navigating the Nuances of Maleimide Chemistry
Maleimide linkers remain a powerful and widely used tool for protein bioconjugation. Their high reactivity and specificity for cysteine residues offer a straightforward path to creating defined protein conjugates. However, researchers must be acutely aware of the potential for instability of the resulting thioether bond. The retro-Michael reaction can lead to premature drug release and off-target effects, compromising the therapeutic potential of bioconjugates like ADCs.
The development of next-generation maleimide linkers and alternative conjugation chemistries has provided robust solutions to these stability concerns. By carefully considering the specific application, the nature of the protein, and the desired in vivo performance, researchers can select the optimal linker strategy. The experimental protocols provided in this guide offer a framework for rigorously assessing the stability and functional impact of the chosen conjugation method, ultimately leading to the development of safer and more effective protein-based therapeutics and research tools.
References
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate proper disposal procedures
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Disposal
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This document provides a detailed protocol for the disposal of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, a compound often used in chemical synthesis and pharmaceutical research.
Safety and Hazard Information
According to the Safety Data Sheet (SDS) provided by TCI Chemicals, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, it is crucial to handle all laboratory chemicals with care.
| Property | Value | Source |
| CAS Number | 14794-06-0 | [2] |
| Hazard Classification | Not a hazardous substance or mixture. | [1] |
| Personal Protective Equipment (PPE) | Wear suitable protective equipment. Avoid contact with skin, eyes and clothing. | [1] |
| First Aid Measures | If inhaled: Remove person to fresh air. If in eyes: Rinse cautiously with water for several minutes. If eye irritation persists: Get medical advice/attention. If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [1] |
| Spill Procedures | Wear suitable protective equipment. Keep people away from and upwind of spill/leak. Ensure adequate ventilation. Soak up with inert absorbent material. Keep in suitable, closed containers for disposal. | [1][3] |
Experimental Protocol: Disposal Procedure
Even though classified as non-hazardous, the disposal of this compound should be conducted in a manner that is safe and compliant with institutional and local regulations.
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials such as absorbent pads, in a designated and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid to prevent spills or evaporation.
Step 2: Waste Labeling
-
Label the waste container clearly with the full chemical name: "Waste this compound".
-
Include the date of waste generation and the responsible individual's name.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Disposal
-
The primary method of disposal should be in accordance with local and national regulations.[1]
-
Engage a licensed waste disposal company to handle the final disposal of the chemical waste.[1]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) to ensure they have all the necessary information for proper handling and disposal.
-
Do not flush the chemical down the sewer.[3]
Step 5: Documentation
-
Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company. This documentation is crucial for regulatory compliance.
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
